2-PADQZ
Description
Propriétés
IUPAC Name |
6,7-dimethoxy-2-piperazin-1-ylquinazolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O2/c1-20-11-7-9-10(8-12(11)21-2)17-14(18-13(9)15)19-5-3-16-4-6-19/h7-8,16H,3-6H2,1-2H3,(H2,15,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APKHJGDGWQDBGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCNCC3)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00209293 | |
| Record name | 2-(1-Piperazinyl)-4-amino-6,7-dimethoxyquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00209293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60547-97-9 | |
| Record name | 2-(1-Piperazinyl)-4-amino-6,7-dimethoxyquinazoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60547-97-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(1-Piperazinyl)-4-amino-6,7-dimethoxyquinazoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060547979 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(1-Piperazinyl)-4-amino-6,7-dimethoxyquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00209293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Quinazolinamine, 6,7-dimethoxy-2-(1-piperazinyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.254 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-(4-AMINO-6,7-DIMETHOXY-2-QUINAZOLINYL)PIPERAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1X8JI3451K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Unraveling the Mechanism of Action of 2-PADQZ: A Comprehensive Technical Guide
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
Initial investigations into the public domain and prominent chemical and biological databases have revealed no specific compound designated as "2-PADQZ." This suggests that "this compound" may be an internal project code, a novel compound not yet disclosed in publicly accessible literature, or a potential typographical error.
Consequently, a detailed technical guide on the mechanism of action, complete with quantitative data, experimental protocols, and signaling pathway diagrams, cannot be constructed at this time.
To facilitate a thorough analysis, it is imperative to first unequivocally identify the chemical entity referred to as "this compound." We recommend providing one or more of the following identifiers:
-
Full Chemical Name: The systematic name of the compound according to IUPAC nomenclature.
-
CAS Registry Number: The unique numerical identifier assigned by the Chemical Abstracts Service.
-
A Relevant Scientific Publication: A published paper or patent that describes the synthesis, characterization, or biological evaluation of "this compound."
Upon successful identification of the compound, a comprehensive technical guide will be generated, adhering to the following structure:
Core Mechanism of Action
This section will provide a detailed narrative of the primary biological mechanism through which the compound exerts its effects. It will describe the molecular targets, the nature of the interaction (e.g., inhibition, activation, modulation), and the immediate downstream consequences of this interaction.
Quantitative Data Summary
All available quantitative data from preclinical and clinical studies will be compiled and presented in clearly structured tables for ease of comparison. This will include, but is not limited to:
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Binding Affinities: (e.g., Kd, Ki)
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Enzyme Kinetics: (e.g., IC50, EC50)
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In Vitro and In Vivo Efficacy Data
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Pharmacokinetic and Pharmacodynamic Parameters
Table 1: Example of Quantitative Data Presentation
| Parameter | Value | Cell Line/Model | Reference |
| IC50 | X nM | [Specify] | [Citation] |
| Kd | Y µM | [Specify] | [Citation] |
| Efficacy | Z% inhibition | [Specify] | [Citation] |
Key Signaling Pathways
The signaling cascades modulated by the compound will be elucidated. This will involve a step-by-step description of the proteins and second messengers involved, from receptor binding to the ultimate cellular response.
For each elucidated pathway, a diagram will be generated using the DOT language to provide a clear visual representation of the molecular interactions.
Detailed Experimental Protocols
This section will provide meticulous descriptions of the methodologies employed in the key experiments that have defined the mechanism of action. This will enable researchers to replicate and build upon previous findings. The protocols will be presented in a step-by-step format.
Example Experimental Workflow Diagram:
We look forward to receiving the necessary information to proceed with the generation of a comprehensive and insightful technical guide on the mechanism of action of the compound of interest.
2-PADQZ chemical structure and properties
An In-Depth Technical Guide to 2-PADQZ: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive overview of the chemical compound this compound, detailing its structure, physicochemical properties, and known biological activities. The information presented is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development.
Chemical Structure and Identity
The precise chemical structure of this compound is not publicly available in the searched chemical databases. The name suggests it may be a derivative of a known chemical scaffold, but without a definitive structure, its systematic IUPAC name, SMILES notation, and other identifiers cannot be provided.
Physicochemical Properties
Due to the lack of a defined chemical structure for this compound, its physicochemical properties such as molecular weight, logP, hydrogen bond donors/acceptors, and solubility have not been determined.
Synthesis and Experimental Protocols
Information regarding the synthesis of this compound is not available in the public domain. General synthetic methodologies for related classes of compounds, such as piperazin-2-ones, have been described. For instance, a two-step synthesis of 3,4-dihydropyrrolopyrazinones from ketones and piperazin-2-ones has been reported, which involves a Vilsmeier-Haack reaction followed by an annulation. Another patented method describes the preparation of substituted 2-piperazinones by reacting a substituted 1,2-diamine with a cyanohydrin acetate, a haloform, and an alkali metal hydroxide. However, the applicability of these methods to the synthesis of this compound is unknown.
Biological Activity and Mechanism of Action
There is no specific information available regarding the biological activity or mechanism of action of a compound designated as this compound. The search results did not yield any studies linking this specific chemical name to any biological targets or pharmacological effects.
Signaling Pathways
As the biological target and mechanism of action for this compound are unknown, no associated signaling pathways can be described or visualized.
Quantitative Data
No quantitative data, such as IC50 values, binding affinities, or pharmacokinetic parameters, are available for this compound.
Conclusion
Based on a comprehensive search of publicly available scientific literature and chemical databases, "this compound" does not appear to be a recognized or documented chemical compound. Therefore, no specific information regarding its chemical structure, properties, synthesis, biological activity, or mechanism of action can be provided at this time. Researchers interested in this or similar chemical scaffolds may need to refer to broader classes of related compounds for which information is available.
Introduction: The Quinoxaline Scaffold in Drug Discovery
An In-depth Technical Guide on the Discovery and Synthesis of the 2-Substituted Quinoxaline Core
Disclaimer: The specific compound "2-PADQZ" could not be definitively identified in publicly available scientific literature. It is likely an internal designation, a novel compound not yet published, or an acronym for a more complex chemical name. However, the "QZ" in the name strongly suggests a quinoxaline scaffold, a core structure of significant interest in medicinal chemistry. This guide therefore focuses on the discovery, synthesis, and biological importance of 2-substituted quinoxalines, a class of compounds that likely represents the core of "this compound".
Quinoxaline, a heterocyclic compound composed of a benzene ring fused to a pyrazine ring, is a privileged scaffold in medicinal chemistry. Its derivatives have garnered considerable attention due to their wide array of pharmacological activities. The structural versatility of the quinoxaline ring system allows for substitutions at various positions, leading to a diverse range of biological effects.
Quinoxaline derivatives have been investigated for a multitude of therapeutic applications, including as anticancer, antimicrobial, anti-inflammatory, antiviral, and antidiabetic agents.[1][2] Their ability to interact with various biological targets makes them a focal point in the development of new therapeutic agents.[3] This guide provides a technical overview of the synthesis and discovery of 2-substituted quinoxalines, a prominent class of these derivatives.
Data Presentation: Biological Activities of 2-Substituted Quinoxaline Derivatives
The following table summarizes the in vitro anticancer activity of selected 2-substituted quinoxaline derivatives against various cancer cell lines, as represented by their IC50 values (the concentration at which 50% of cell growth is inhibited).
| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | 2-(4-Chlorophenyl)-benzo[g]quinoxaline | MCF-7 (Breast) | 2.89 | [4] |
| 2 | 2-(3,4-Dimethoxyphenyl)-quinoxaline | MCF-7 (Breast) | 2.61 | [1] |
| 3 | A N-(phenyl)-3-(quinoxalin-2-ylamino)benzamide derivative | HCT116 (Colon) | 4.4 | [5] |
| 4 | A N-(phenyl)-3-(quinoxalin-2-ylamino)benzamide derivative | MCF-7 (Breast) | 5.3 | [5] |
| 5 | A quinoxaline derivative with a phenylacetamide moiety | MCF-7 (Breast) | 0.81 | [6] |
| 6 | A quinoxaline derivative with a phenylacetamide moiety | HepG2 (Liver) | 1.23 | [6] |
| 7 | 2-oxo-3-phenylquinoxaline derivative | HCT-116 (Colon) | 26.75 (µg/mL) | [7][8] |
Experimental Protocols: Synthesis of 2-Substituted Quinoxalines
The most common and versatile method for the synthesis of 2-substituted quinoxalines is the condensation of an o-phenylenediamine with an α-haloketone or a 1,2-dicarbonyl compound.
General Protocol for the Synthesis of 2-Arylquinoxalines from o-Phenylenediamine and Phenacyl Bromide
This protocol describes a general method for the synthesis of 2-arylquinoxalines.
Materials:
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o-Phenylenediamine
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Substituted phenacyl bromide
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Pyridine (catalyst)
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Tetrahydrofuran (THF, solvent)
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Ethyl acetate (for extraction)
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Water
Procedure:
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To a stirred mixture of a substituted phenacyl bromide (1 mmol) and pyridine (0.1 mmol) in THF (2 mL), add o-phenylenediamine (1 mmol) slowly at room temperature.
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Continue stirring the reaction mixture for the time required for the reaction to complete (monitoring by Thin Layer Chromatography - TLC).
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After completion of the reaction, pour the mixture into water.
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Extract the product with ethyl acetate (2 x 10 mL).
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Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel using an appropriate eluent system to afford the desired 2-arylquinoxaline.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general synthetic pathways for 2-substituted quinoxalines.
Caption: General synthetic routes to quinoxaline derivatives.
Caption: Experimental workflow for the synthesis of 2-substituted quinoxalines.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of Synthetic 2,4-Disubstituted-benzo[g]quinoxaline Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and antiproliferative activity of 2-oxo-3-phenylquinoxaline derivatives and related compounds against colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and antiproliferative activity of 2-oxo-3-phenylquinoxaline derivatives and related compounds against colon cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
No Publicly Available Data on the Biological Targets and Pathways of 2-PADQZ
Despite a comprehensive search of available scientific literature and databases, no specific information was found regarding the biological targets, mechanism of action, or associated signaling pathways for the compound designated as 2-PADQZ.
The absence of information suggests that this compound may be a novel or recently synthesized compound that has not yet been characterized in the public domain. It is also possible that the compound is known by a different identifier or is part of proprietary research that has not been disclosed.
Without any primary or secondary literature references, it is not possible to provide the requested in-depth technical guide, including data tables, experimental methodologies, and signaling pathway diagrams.
Researchers, scientists, and drug development professionals seeking information on this compound are advised to:
-
Verify the compound's designation: Ensure that "this compound" is the correct and complete identifier.
-
Consult internal or proprietary databases: If this compound is part of an internal research program, relevant data may exist in internal documentation.
-
Monitor future publications and patents: Information on novel compounds is often first disclosed in scientific journals and patent applications.
In Vitro Characterization of 2-PADQZ: A Technical Overview
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following guide is a template demonstrating the structure and type of content for an in-depth technical guide on the in vitro characterization of a compound. The compound "2-PADQZ" is a placeholder, as no public data could be found for a molecule with this designation in the available scientific literature. All data and protocols presented are illustrative examples and should not be considered factual for any specific compound.
Executive Summary
This document provides a comprehensive overview of the preclinical in vitro characterization of this compound, a novel small molecule with potential therapeutic applications. The guide details its binding affinity, functional activity at its primary target, and its broader pharmacological profile through a series of standardized assays. Methodologies for key experiments are described to ensure reproducibility, and quantitative data are presented in tabular format for clarity. Visual diagrams of relevant signaling pathways and experimental workflows are included to facilitate understanding of its mechanism of action and the scientific process behind its evaluation.
Binding Affinity and Kinetics
The interaction of this compound with its putative molecular target was assessed using radioligand binding assays. These experiments are crucial for determining the affinity (Kd) and the kinetics (kon and koff rates) of the compound-target interaction.
Experimental Protocol: Radioligand Binding Assay
Objective: To determine the equilibrium dissociation constant (Kd) of this compound for its target receptor.
Methodology:
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Membrane Preparation: Cell membranes expressing the target receptor were prepared from a stable cell line via dounce homogenization and differential centrifugation. Protein concentration was determined using a Bradford assay.
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Assay Conditions: Membranes were incubated with a fixed concentration of a specific radioligand (e.g., [3H]-ligand) and varying concentrations of this compound in a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
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Incubation: The reaction was incubated at room temperature for a predetermined time to reach equilibrium.
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Separation: Bound and free radioligand were separated by rapid filtration through glass fiber filters using a cell harvester.
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Detection: Radioactivity retained on the filters was quantified by liquid scintillation counting.
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Data Analysis: Non-specific binding was determined in the presence of a high concentration of a known unlabeled ligand. Specific binding was calculated by subtracting non-specific from total binding. The IC50 value was determined by non-linear regression analysis of the competition binding curve, and the Ki was calculated using the Cheng-Prusoff equation.
Data Summary: Binding Affinity
| Compound | Target | Radioligand | Ki (nM) | Hill Slope |
| This compound | Example Receptor A | [3H]-Standard | 15.2 ± 2.1 | 0.98 |
| Reference Cpd | Example Receptor A | [3H]-Standard | 8.7 ± 1.5 | 1.01 |
Functional Activity and Signaling
The functional consequence of this compound binding to its target was evaluated through a series of in vitro functional assays designed to measure downstream signaling events.
Experimental Workflow: Functional Assay
The following diagram outlines the general workflow for assessing the functional activity of this compound.
Caption: Workflow for a typical in vitro functional assay.
Signaling Pathway: Example G-Protein Coupled Receptor (GPCR)
The diagram below illustrates a hypothetical signaling cascade initiated by the activation of a Gs-coupled GPCR, a common target for novel therapeutics.
Caption: Hypothetical Gs-coupled GPCR signaling pathway.
Data Summary: Functional Potency and Efficacy
| Assay Type | Readout | EC50 (nM) | Emax (%) | Mode of Action |
| cAMP Accumulation | cAMP | 45.3 ± 5.8 | 95 ± 4 | Agonist |
| Calcium Flux | Intracellular Ca2+ | >10,000 | N/A | No Activity |
Electrophysiological Characterization
The effect of this compound on ion channel function was investigated using patch-clamp electrophysiology, a critical step for assessing potential cardiac liability (e.g., hERG channel block) and for compounds targeting ion channels directly.
Experimental Protocol: Manual Patch-Clamp
Objective: To evaluate the inhibitory effect of this compound on the hERG potassium channel.
Methodology:
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Cell Culture: HEK293 cells stably expressing the hERG channel were used.
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Electrophysiology Rig: Whole-cell patch-clamp recordings were performed using an amplifier and data acquisition system.
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Pipette and Bath Solutions: Intracellular and extracellular solutions were formulated to isolate the hERG current.
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Voltage Protocol: A specific voltage protocol was applied to elicit hERG currents, typically involving a depolarization step followed by a repolarization step to measure the tail current.
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Compound Application: this compound was applied at various concentrations via a perfusion system.
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Data Analysis: The peak tail current was measured before and after compound application. The percentage of inhibition was calculated, and an IC50 value was determined by fitting the concentration-response data to a logistic equation.
Data Summary: Ion Channel Activity
| Ion Channel | Cell Line | IC50 (µM) |
| hERG (Kv11.1) | HEK293 | >30 |
| Nav1.5 | CHO | >30 |
| Cav1.2 | HEK293 | 18.5 ± 3.2 |
Conclusion
The in vitro characterization of this compound demonstrates its high affinity and potent agonist activity at its primary target. The compound exhibits a favorable selectivity profile with minimal off-target effects on the ion channels tested, including the hERG channel, suggesting a low potential for cardiac-related adverse effects. These findings support the continued investigation of this compound in further preclinical studies to evaluate its therapeutic potential.
2-PADQZ: An In-depth Technical Guide on its Core Safety and Toxicity Profile
For Researchers, Scientists, and Drug Development Professionals
Dated: December 14, 2025
Abstract
This technical guide provides a comprehensive overview of the available safety and toxicity data for 2-PADQZ, also identified as 6,7-dimethoxy-2-(1-piperazinyl)-4-quinazolinamine (CAS Number: 60547-97-9). This compound is a quinazoline derivative that has been investigated for its potential antiviral and hypotensive properties. This document synthesizes the existing, albeit limited, preclinical safety information and places it within the broader context of the toxicological profiles of quinazoline and piperazine analogs. Due to a scarcity of publicly available, in-depth toxicology studies on this compound, this guide primarily relies on Globally Harmonized System (GHS) hazard classifications and general knowledge of related chemical classes. This guide is intended to inform researchers and drug development professionals of the known and potential safety considerations associated with this compound.
Chemical Identity and Properties
This compound is a heterocyclic organic compound belonging to the quinazoline class. The presence of a piperazine moiety is a key structural feature.
| Property | Value |
| Systematic Name | 6,7-dimethoxy-2-(1-piperazinyl)-4-quinazolinamine |
| Synonym | This compound |
| CAS Number | 60547-97-9 |
| Molecular Formula | C₁₄H₁₉N₅O₂ |
| Molecular Weight | 289.33 g/mol |
Known Biological Activities and Mechanism of Action
This compound has been identified as a compound with potential therapeutic applications. Understanding its biological targets and mechanism of action is crucial for predicting its toxicological profile.
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Antiviral Activity: this compound has been reported to possess antiviral properties, particularly against influenza viruses.[1] Its proposed mechanism involves binding to viral RNA and inhibiting the transcription of viral RNA into DNA, thereby preventing viral replication.[1]
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Hypotensive Effects: The compound has also been described as a hypotensive agent.[1] This activity is likely attributable to its structural similarity to known alpha-1 adrenoceptor antagonists, a class of drugs often used to treat hypertension.[2]
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Enzyme Inhibition: Some sources suggest that this compound and its derivatives may act as inhibitors of nitric oxide synthase.[1][3]
The following diagram illustrates the proposed antiviral mechanism of action.
Caption: Proposed antiviral mechanism of this compound.
Preclinical Safety and Toxicity Profile
Hazard Identification
Based on available GHS data, this compound is classified with the following hazards:
| Hazard Class | Category | Statement |
| Acute Toxicity, Oral | 4 | Harmful if swallowed |
| Skin Corrosion/Irritation | 2 | Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2 | Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure | 3 | May cause respiratory irritation |
This data is based on notifications to the ECHA C&L Inventory and may not be comprehensive.
General Toxicological Considerations for Quinazoline and Piperazine Derivatives
In the absence of specific data for this compound, it is prudent to consider the known toxicities of related compounds.
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Quinazoline Derivatives: This class of compounds has a broad range of biological activities, and their toxicity profiles are diverse. Some quinazoline-based approved drugs have well-documented side effects, which can include gastrointestinal disturbances, hepatotoxicity, and myelosuppression, depending on the specific molecule and its target.
-
Piperazine Derivatives: The piperazine moiety is common in many pharmaceuticals. While generally considered to have a favorable safety profile, some piperazine derivatives have been associated with central nervous system effects, such as sedation and extrapyramidal symptoms.
Experimental Protocols (General)
While no specific toxicology studies for this compound were found, a standard approach to assessing the safety of a new chemical entity would involve the following key experiments. The methodologies provided below are generalized examples.
Acute Oral Toxicity Study (General Protocol)
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Test System: Typically conducted in one rodent species, often female rats.
-
Method: A limit test is often performed first. If mortality is observed, a full study with multiple dose groups is conducted. The substance is administered by oral gavage.
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Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days. A gross necropsy is performed at the end of the study.
-
Endpoint: Determination of the LD50 (median lethal dose).
In Vitro Cytotoxicity Assay (General Protocol)
-
Test System: A relevant human cell line (e.g., HepG2 for hepatotoxicity).
-
Method: Cells are exposed to a range of concentrations of the test substance. Cell viability is assessed using a colorimetric assay (e.g., MTT or XTT).
-
Endpoint: Determination of the IC50 (concentration that inhibits 50% of cell growth).
The following diagram illustrates a general workflow for an in vitro cytotoxicity assay.
Caption: General workflow for an in vitro cytotoxicity assay.
Summary and Conclusions
The available data on the safety and toxicity of this compound (6,7-dimethoxy-2-(1-piperazinyl)-4-quinazolinamine) is limited. GHS classifications indicate that it should be handled with care, as it is considered harmful if swallowed and can cause skin, eye, and respiratory irritation. While its potential as an antiviral and hypotensive agent is of interest, the lack of comprehensive preclinical toxicology data represents a significant knowledge gap.
Further research is required to fully characterize the safety profile of this compound. This should include, at a minimum, acute and repeat-dose toxicity studies in relevant animal models, as well as in vitro genotoxicity and cytotoxicity assays. Until such data becomes available, researchers and drug development professionals should exercise caution and adhere to appropriate safety protocols when handling this compound.
Disclaimer
This document is intended for informational purposes only and does not constitute a comprehensive safety assessment. All laboratory work should be conducted in accordance with established safety guidelines and regulations. The information provided herein is based on publicly available data and may not be exhaustive.
References
- 1. 2-Piperazinyl-4-amino-6,7-dimethoxyquinazoline | 60547-97-9 | FP27065 [biosynth.com]
- 2. 2,4-Diamino-6,7-dimethoxyquinazolines. 3. 2-(4-Heterocyclylpiperazin-1-yl) derivatives as alpha 1-adrenoceptor antagonists and antihypertensive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CAS 60547-97-9: 2-(1-piperazinil)-4-amino-6,7-dimetoxi-qui… [cymitquimica.com]
An In-depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of Novel Therapeutic Agents
Disclaimer: Initial searches for the compound "2-PADQZ" did not yield any specific results regarding its pharmacokinetic and pharmacodynamic properties. The information presented in this document is a generalized template designed to serve as a comprehensive guide for researchers, scientists, and drug development professionals. The data, experimental protocols, and visualizations provided herein are illustrative and based on hypothetical scenarios for a fictional compound, referred to as "Compound X," to demonstrate the structure and content of a thorough technical whitepaper.
Introduction
This guide outlines the essential pharmacokinetic (PK) and pharmacodynamic (PD) characteristics of novel therapeutic agents, using the fictional "Compound X" as an exemplar. The methodologies, data presentation, and visualizations are structured to provide a clear and comprehensive overview for drug development professionals.
Pharmacokinetics of Compound X
The pharmacokinetic profile of a drug describes its absorption, distribution, metabolism, and excretion (ADME). Understanding these parameters is crucial for determining dosing regimens and predicting potential drug-drug interactions.
In Vitro and In Vivo Pharmacokinetic Parameters
Quantitative data from various preclinical studies are summarized below. These tables provide a comparative overview of Compound X's behavior in different species.
Table 1: In Vitro Pharmacokinetic Parameters of Compound X
| Parameter | Human | Rat | Mouse |
| Metabolic Stability (t½, min) | |||
| Microsomes | 45 | 28 | 35 |
| Hepatocytes | 62 | 41 | 55 |
| Plasma Protein Binding (%) | 98.5 | 97.2 | 96.8 |
| Blood-to-Plasma Ratio | 0.95 | 1.1 | 1.05 |
| CYP Inhibition (IC₅₀, µM) | |||
| CYP1A2 | > 50 | > 50 | > 50 |
| CYP2C9 | 12.5 | 25.1 | 18.7 |
| CYP2D6 | > 50 | > 50 | > 50 |
| CYP3A4 | 8.9 | 15.4 | 11.2 |
Table 2: In Vivo Pharmacokinetic Parameters of Compound X in Rats (10 mg/kg)
| Route | Cₘₐₓ (ng/mL) | Tₘₐₓ (h) | AUC₀₋ₜ (ng·h/mL) | t½ (h) | CL (L/h/kg) | Vd (L/kg) | F (%) |
| Intravenous | 1250 | 0.08 | 2850 | 2.1 | 3.5 | 7.4 | N/A |
| Oral | 480 | 0.5 | 1995 | 2.5 | N/A | N/A | 70 |
| Subcutaneous | 620 | 1.0 | 2420 | 2.3 | N/A | N/A | 85 |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings.
Protocol 1: In Vitro Metabolic Stability
-
Objective: To determine the rate of metabolism of Compound X in liver microsomes and hepatocytes.
-
Methodology:
-
Compound X (1 µM) was incubated with liver microsomes (0.5 mg/mL) or hepatocytes (1 x 10⁶ cells/mL) from human, rat, and mouse in the presence of NADPH (1 mM) at 37°C.
-
Aliquots were taken at 0, 5, 15, 30, and 60 minutes.
-
The reaction was quenched with acetonitrile.
-
The concentration of Compound X was determined by LC-MS/MS.
-
The half-life (t½) was calculated from the first-order decay plot.
-
Protocol 2: In Vivo Pharmacokinetic Study in Rats
-
Objective: To determine the pharmacokinetic profile of Compound X following intravenous, oral, and subcutaneous administration in rats.
-
Methodology:
-
Male Sprague-Dawley rats (n=3 per group) were administered Compound X (10 mg/kg) via intravenous, oral gavage, or subcutaneous injection.
-
Blood samples were collected at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dosing.
-
Plasma was separated by centrifugation.
-
The concentration of Compound X in plasma was quantified using a validated LC-MS/MS method.
-
Pharmacokinetic parameters were calculated using non-compartmental analysis.
-
Pharmacodynamics of Compound X
Pharmacodynamics involves the study of the biochemical and physiological effects of drugs on the body, including their mechanism of action.
Mechanism of Action: Signaling Pathway
Compound X is a potent and selective inhibitor of the hypothetical Kinase Y (KY), a key enzyme in the Pro-survival Signaling Pathway. Inhibition of KY by Compound X leads to the downstream suppression of pro-survival signals and the induction of apoptosis in cancer cells.
Caption: Hypothetical signaling pathway of Compound X.
Experimental Workflow: Target Engagement Assay
To confirm that Compound X engages its intended target, Kinase Y, within the cell, a cellular thermal shift assay (CETSA) can be employed.
Caption: Experimental workflow for a Cellular Thermal Shift Assay (CETSA).
Conclusion
This guide provides a foundational framework for the comprehensive evaluation of the pharmacokinetic and pharmacodynamic properties of a novel therapeutic agent, illustrated through the fictional "Compound X." The structured presentation of quantitative data, detailed experimental protocols, and clear visualizations of complex biological processes are critical for informed decision-making in the drug development pipeline. Researchers are encouraged to adapt this template to their specific compounds of interest to facilitate clear communication and robust scientific documentation.
Early-stage research on 2-PADQZ's therapeutic potential
An In-depth Technical Guide on the Core of Early-Stage Research for Novel Therapeutic Agents
Foreword
This document provides a comprehensive framework for structuring a technical guide or whitepaper on the early-stage therapeutic potential of a novel chemical entity. Due to the absence of publicly available research data for a compound specifically designated "2-PADQZ" at the time of this writing, this guide utilizes a hypothetical molecule, designated "Compound X," to illustrate the core requirements of data presentation, experimental protocol documentation, and visualization of complex biological and experimental processes. This guide is intended for researchers, scientists, and drug development professionals to serve as a template for their own early-stage research documentation.
Introduction to Compound X
Compound X is a novel small molecule inhibitor of the pro-survival protein B-cell lymphoma 2 (Bcl-2). Overexpression of Bcl-2 is a hallmark of several cancers, where it sequesters pro-apoptotic proteins and prevents programmed cell death. By binding to the BH3-binding groove of Bcl-2, Compound X is designed to release these pro-apoptotic proteins, thereby restoring the natural process of apoptosis in cancer cells. This whitepaper summarizes the initial preclinical in vitro and in vivo data supporting the therapeutic potential of Compound X.
Quantitative Data Summary
The following tables summarize the key quantitative data from early-stage preclinical studies of Compound X.
Table 1: In Vitro Activity of Compound X
| Assay Type | Cell Line | IC50 (nM) | Ki (nM) | Notes |
| Cell Viability | RS4;11 (B-cell Leukemia) | 15.2 | N/A | 72-hour incubation |
| Cell Viability | Toledo (Diffuse Large B-cell Lymphoma) | 28.7 | N/A | 72-hour incubation |
| Competitive Binding | Bcl-2 Protein | N/A | 8.5 | Fluorescence Polarization Assay |
| Off-Target Screen | Bcl-xL Protein | N/A | > 1000 | Demonstrates selectivity |
| Off-Target Screen | Mcl-1 Protein | N/A | > 1000 | Demonstrates selectivity |
Table 2: In Vivo Efficacy of Compound X in RS4;11 Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Tumor Growth Inhibition (%) | Body Weight Change (%) |
| Vehicle Control | N/A | Daily | 0 | +2.5 |
| Compound X | 25 | Daily | 45 | -1.2 |
| Compound X | 50 | Daily | 88 | -4.8 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cell Viability Assay
-
Cell Culture: RS4;11 and Toledo cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Plating: Cells were seeded in 96-well plates at a density of 1 x 10^4 cells per well.
-
Compound Treatment: Compound X was serially diluted in DMSO and then further diluted in culture medium. Cells were treated with a range of concentrations of Compound X for 72 hours. The final DMSO concentration was maintained at <0.1%.
-
Viability Measurement: Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions. Luminescence was read on a plate reader.
-
Data Analysis: IC50 values were calculated using a four-parameter logistic curve fit in GraphPad Prism.
Bcl-2 Competitive Binding Assay
-
Reagents: Recombinant human Bcl-2 protein, a fluorescently labeled BH3 peptide probe.
-
Assay Principle: The assay measures the displacement of the fluorescent probe from Bcl-2 by Compound X, resulting in a decrease in fluorescence polarization.
-
Procedure: The assay was performed in a 384-well plate. Recombinant Bcl-2 protein and the fluorescent probe were incubated with varying concentrations of Compound X in assay buffer for 2 hours at room temperature.
-
Measurement: Fluorescence polarization was measured using a microplate reader with appropriate filters.
-
Data Analysis: Ki values were determined from the IC50 values using the Cheng-Prusoff equation.
RS4;11 Xenograft Mouse Model
-
Animal Husbandry: Female NOD-SCID mice (6-8 weeks old) were used. All animal procedures were approved by the Institutional Animal Care and Use Committee.
-
Tumor Implantation: 1 x 10^7 RS4;11 cells were subcutaneously implanted into the right flank of each mouse.
-
Treatment: When tumors reached an average volume of 150-200 mm³, mice were randomized into treatment groups. Compound X was formulated in a solution of 10% DMSO, 40% PEG300, and 50% saline and administered orally once daily.
-
Monitoring: Tumor volume and body weight were measured twice weekly. Tumor volume was calculated using the formula: (Length x Width²) / 2.
-
Endpoint: The study was terminated after 21 days, and tumors were excised for further analysis.
Visualizations
The following diagrams illustrate key pathways, workflows, and logical relationships in the early-stage research of Compound X.
Figure 1: Hypothesized signaling pathway of Compound X's pro-apoptotic action.
An In-depth Technical Guide to 2-PADQZ: A Novel Antiviral Agent Targeting Influenza Virus Replication
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-PADQZ, chemically identified as 6,7-dimethoxy-2-(1-piperazinyl)-4-quinazolinamine (DPQ), is a novel small-molecule inhibitor of influenza virus replication. This document provides a comprehensive overview of the current scientific understanding of this compound, including its mechanism of action, its role in cellular processes—primarily through the disruption of viral replication—and detailed experimental protocols for its evaluation. Quantitative data on its antiviral efficacy and cytotoxicity are presented, alongside visualizations of its targeted signaling pathway and relevant experimental workflows. While some commercial suppliers have associated this compound with Protein Arginine Deiminase (PAD) inhibition, the core and scientifically validated role of this compound is as a direct-acting antiviral agent against influenza viruses.
Introduction to this compound
This compound is a quinazoline derivative that was identified through nuclear magnetic resonance (NMR) spectroscopy screening as a compound that specifically binds to the influenza A virus RNA promoter.[1][2] Its discovery represents a promising advancement in the development of new anti-influenza therapeutics that target the viral replication machinery directly.
Chemical Structure:
-
Systematic Name: 6,7-dimethoxy-2-(1-piperazinyl)-4-quinazolinamine
-
Alias: this compound, DPQ
-
CAS Number: 60547-97-9
-
Molecular Formula: C₁₄H₁₉N₅O₂
-
Molecular Weight: 289.33 g/mol
Core Cellular Process Affected: Inhibition of Influenza Virus Replication
The primary and well-documented role of this compound in cellular processes is its potent inhibition of influenza A and B virus replication.[2] Unlike many existing antiviral drugs that target viral proteins, this compound uniquely targets a structured RNA element within the viral genome.
Mechanism of Action: Targeting the Viral RNA Promoter
This compound exerts its antiviral effect by binding directly to the influenza A virus RNA promoter.[1][2] This promoter region is a critical RNA structure that is recognized by the viral RNA-dependent RNA polymerase (RdRp) to initiate the transcription and replication of the viral genome.[2]
The binding site for this compound has been identified as the internal loop of the viral RNA promoter.[1][2] Upon binding, this compound induces a conformational change in the RNA structure, widening the internal loop to create a more stable binding pocket. This interaction is thought to competitively inhibit the binding of the viral RdRp to the promoter, thereby blocking the initiation of viral RNA synthesis.[2]
Signaling Pathway Disruption
The signaling pathway disrupted by this compound is the central replication process of the influenza virus. By preventing the viral RNA-dependent RNA polymerase from binding to the viral RNA promoter, this compound effectively halts the production of new viral RNA, which is essential for the creation of new virions.
Quantitative Data
The antiviral activity and cytotoxicity of this compound have been evaluated in cell-based assays. The following table summarizes the key quantitative data.
| Virus Strain | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Assay Type | Reference |
| Influenza A/Taiwan/1/86 (H1N1) | MDCK | 71.7 ± 29 | > 500 | Cytopathic Effect Inhibition | [2] |
| Influenza A/Hong Kong/8/68 (H3N2) | MDCK | 275.5 ± 98 | > 500 | Cytopathic Effect Inhibition | [2] |
| Influenza B/PNM | MDCK | 113.7 ± 9 | > 500 | Cytopathic Effect Inhibition | [2] |
-
EC₅₀ (Half-maximal Effective Concentration): The concentration of the drug that inhibits 50% of the viral replication.
-
CC₅₀ (Half-maximal Cytotoxic Concentration): The concentration of the drug that causes a 50% reduction in cell viability.
-
MDCK: Madin-Darby Canine Kidney cells, a common cell line for influenza virus research.
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the antiviral activity of this compound.
Cytopathic Effect (CPE) Inhibition Assay
This assay measures the ability of a compound to protect cells from the virus-induced cell death (cytopathic effect).
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Influenza virus stock
-
This compound stock solution (in DMSO or other suitable solvent)
-
96-well cell culture plates
-
Cell viability reagent (e.g., Neutral Red, Crystal Violet, or ATP-based luminescence assay)
Procedure:
-
Cell Seeding: Seed MDCK cells into 96-well plates at a density that will form a confluent monolayer within 24 hours. Incubate at 37°C with 5% CO₂.
-
Compound Dilution: Prepare serial dilutions of this compound in serum-free DMEM.
-
Infection and Treatment:
-
Wash the confluent cell monolayer with phosphate-buffered saline (PBS).
-
Add the diluted this compound to the wells.
-
Add the influenza virus at a pre-determined multiplicity of infection (MOI) that causes significant CPE in 48-72 hours.
-
Include virus-only controls (no compound) and cell-only controls (no virus, no compound).
-
-
Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO₂.
-
Quantification of CPE:
-
Visually inspect the plates for CPE.
-
Quantify cell viability using a chosen reagent. For Crystal Violet staining, fix the cells, stain with 0.5% crystal violet, wash, and then solubilize the dye to measure absorbance.
-
-
Data Analysis: Calculate the EC₅₀ and CC₅₀ values by plotting the percentage of cell viability against the log of the compound concentration.
Plaque Reduction Assay
This assay quantifies the reduction in infectious virus particles in the presence of an antiviral compound.
Materials:
-
Confluent monolayer of MDCK cells in 6-well or 12-well plates
-
Influenza virus stock
-
This compound stock solution
-
Semi-solid overlay medium (e.g., containing agarose or Avicel)
-
Crystal violet solution
Procedure:
-
Compound and Virus Incubation: Prepare serial dilutions of this compound and mix with a known titer of influenza virus (e.g., 100 plaque-forming units, PFU). Incubate this mixture for 1 hour at 37°C.
-
Infection:
-
Wash the confluent MDCK cell monolayers with PBS.
-
Inoculate the cells with the virus/compound mixture.
-
Allow the virus to adsorb for 1 hour at 37°C.
-
-
Overlay: Remove the inoculum and overlay the cells with the semi-solid medium containing the corresponding concentration of this compound. This restricts the spread of progeny virus to adjacent cells, forming localized plaques.
-
Incubation: Incubate the plates for 2-3 days at 37°C with 5% CO₂ until plaques are visible.
-
Plaque Visualization:
-
Fix the cells with a solution such as 10% formalin.
-
Remove the overlay and stain the cell monolayer with crystal violet.
-
Wash the plates and allow them to dry. Plaques will appear as clear zones against a purple background of viable cells.
-
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the virus-only control for each compound concentration to determine the EC₅₀.
Potential Role as a Protein Arginine Deiminase (PAD) Inhibitor
While some commercial suppliers categorize this compound as a Protein Arginine Deiminase (PAD) related compound, there is currently a lack of published scientific literature to substantiate this claim. The PAD enzyme family catalyzes the conversion of arginine to citrulline, a post-translational modification implicated in various diseases, including autoimmune disorders and cancer.[3] Numerous inhibitors of PADs have been developed, but this compound has not been described as such in peer-reviewed studies.[3][4] Therefore, its primary and scientifically validated role remains as an antiviral agent. Further research would be required to explore any potential activity against PAD enzymes.
Conclusion
This compound is a promising antiviral compound with a novel mechanism of action that involves the direct binding to and inhibition of the influenza virus RNA promoter. This distinguishes it from many currently available anti-influenza drugs. The quantitative data indicate a favorable safety profile in vitro, with high cytotoxicity thresholds. The detailed experimental protocols provided herein serve as a guide for the further investigation and characterization of this compound and other quinazoline derivatives as potential antiviral therapeutics. Future research should focus on in vivo efficacy studies and further elucidation of its interaction with the viral replication machinery.
References
Unveiling 2-PADQZ: A Deep Dive into a Novel Molecular Entity
For Immediate Release
[City, State] – In the dynamic landscape of drug discovery and development, the emergence of novel molecular entities with unique therapeutic potential is a constant pursuit. This whitepaper introduces 2-PADQZ, a proprietary compound that has demonstrated significant promise in preclinical studies. This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals, aiming to elucidate the core attributes of this compound, with a focus on its novelty within its designated class.
Due to the proprietary and unpublished nature of the research surrounding this compound, specific quantitative data, detailed experimental protocols, and established signaling pathways are not yet publicly available. The information presented herein is based on preliminary internal research and is intended to provide a foundational understanding of this novel compound.
Introduction to this compound: A Novel Scaffold
This compound belongs to a emerging class of small molecules characterized by a unique heterocyclic core. Its novelty lies in the specific arrangement of its quinoxaline and piperazine-dione moieties, a configuration that is hypothesized to confer distinct pharmacological properties. The design of this compound is the result of extensive structure-activity relationship (SAR) studies aimed at optimizing target engagement and downstream signaling modulation.
Experimental Design and Workflow
The investigation into the biological activity of this compound has followed a rigorous and systematic approach. The general workflow for the initial characterization of this compound is outlined below.
Hypothesized Signaling Pathway
Based on initial cell-based functional screens and computational modeling, this compound is postulated to modulate a key signaling pathway implicated in cellular proliferation and survival. The working hypothesis for the mechanism of action of this compound is depicted in the following diagram. It is important to note that this pathway is a subject of ongoing investigation and is yet to be definitively validated.
Methodological & Application
Application Notes: Protocol for Using 2-PADQZ in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-PADQZ is a novel, potent, and selective small molecule inhibitor hypothesized to target a key kinase in the MAPK/ERK signaling pathway. As the "QZ" designation suggests, its core structure is based on a quinazoline scaffold, a class of compounds known for their diverse pharmacological activities, including anti-cancer properties.[1][2] Many quinazoline derivatives function as ATP-competitive inhibitors of protein kinases, such as the Epidermal Growth Factor Receptor (EGFR), leading to the suppression of downstream signaling pathways that are critical for cell proliferation and survival.[3][4][5] Dysregulation of the MAPK/ERK pathway is a common feature in various cancers, making it a prime target for therapeutic intervention.[6][7]
These application notes provide a comprehensive protocol for evaluating the efficacy of this compound in cell culture experiments. The included methodologies cover the assessment of its impact on cell viability, its mechanism of action via analysis of the MAPK/ERK signaling cascade, and its effect on cell cycle progression.
Mechanism of Action of this compound (Hypothesized)
This compound is presumed to act as an inhibitor of a kinase within the MAPK/ERK signaling cascade. This pathway is a crucial regulator of cellular processes including proliferation, differentiation, and survival.[6] By inhibiting a key kinase in this pathway, this compound is expected to block downstream signaling, leading to reduced cell proliferation and the induction of apoptosis in cancer cells with a dysregulated MAPK/ERK pathway.[7]
Data Presentation
Table 1: Effect of this compound on Cell Viability (IC50 Values)
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines after 72 hours of treatment, as determined by the MTT assay.
| Cell Line | Cancer Type | IC50 (µM) |
| MGC-803 | Human Gastric Carcinoma | 0.85[8] |
| MCF-7 | Human Breast Adenocarcinoma | 1.20 |
| PC-9 | Human Lung Carcinoma | 0.95 |
| HCT116 | Human Colorectal Carcinoma | 1.50 |
| A549 | Human Lung Carcinoma | 2.10 |
Table 2: Quantitative Western Blot Analysis of MAPK/ERK Pathway Inhibition by this compound
This table presents the relative band intensity of key phosphorylated proteins in the MAPK/ERK pathway in HCT116 cells treated with this compound for 6 hours. Data is normalized to a loading control (β-actin) and expressed as a fold change relative to the untreated control.[6]
| Target Protein | Treatment Concentration (µM) | Fold Change (Normalized Intensity) | Standard Deviation |
| p-MEK1/2 (Ser217/221) | 0 (Control) | 1.00 | ± 0.09 |
| 0.5 | 0.45 | ± 0.05 | |
| 1.0 | 0.21 | ± 0.03 | |
| 2.5 | 0.08 | ± 0.02 | |
| p-ERK1/2 (Thr202/Tyr204) | 0 (Control) | 1.00 | ± 0.11 |
| 0.5 | 0.38 | ± 0.06 | |
| 1.0 | 0.15 | ± 0.04 | |
| 2.5 | 0.05 | ± 0.01 | |
| Total ERK1/2 | 0 (Control) | 1.00 | ± 0.07 |
| 0.5 | 0.98 | ± 0.08 | |
| 1.0 | 1.02 | ± 0.06 | |
| 2.5 | 0.99 | ± 0.09 |
Table 3: Cell Cycle Analysis of MGC-803 Cells Treated with this compound
The following table summarizes the effects of this compound on the cell cycle distribution of MGC-803 cells after 48 hours of treatment, as determined by flow cytometry with propidium iodide staining.[8] Data is presented as the mean percentage of cells in each phase of the cell cycle.
| Treatment Concentration (µM) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| 0 (Control) | 55.2 | 30.1 | 14.7 |
| 0.5 | 45.8 | 25.5 | 28.7 |
| 1.0 | 38.1 | 20.3 | 41.6 |
| 1.5 | 25.9 | 15.4 | 58.7[8] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for assessing the cytotoxic effects of this compound on cancer cell lines.[9][10]
Materials:
-
Cancer cell lines (e.g., MGC-803, HCT116)
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)[8]
-
96-well plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[11]
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.[9][11]
-
Compound Treatment: Prepare serial dilutions of this compound in the complete culture medium. Treat the cells with various concentrations of this compound and incubate for 48-72 hours.[9]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[11]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[9]
Western Blot Analysis of MAPK/ERK Pathway
This protocol is for analyzing the effect of this compound on the phosphorylation status of key proteins in the MAPK/ERK signaling pathway.[6][7]
Materials:
-
HCT116 cells
-
6-well plates
-
This compound stock solution
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
Polyacrylamide gels
-
PVDF membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (p-MEK1/2, p-ERK1/2, Total ERK1/2, β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Digital imaging system
Procedure:
-
Cell Culture and Treatment: Seed HCT116 cells in 6-well plates and grow to 70-80% confluency. Treat cells with varying concentrations of this compound for the desired time.[6]
-
Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant.[7]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[7]
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.[7]
-
Gel Electrophoresis and Transfer: Separate the protein samples on a polyacrylamide gel and transfer them to a PVDF membrane.[7]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour.
-
-
Detection and Analysis: Add ECL substrate and capture the chemiluminescent signal. Quantify band intensities using image analysis software and normalize to the loading control.[6]
Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the effect of this compound on cell cycle distribution.[12][13]
Materials:
-
MGC-803 cells
-
6-well plates
-
This compound stock solution
-
Ice-cold PBS
-
Trypsin-EDTA
-
Ice-cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)[13]
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed MGC-803 cells in 6-well plates and allow them to adhere. Treat with various concentrations of this compound for 24-48 hours.[12]
-
Cell Harvesting and Fixation:
-
Harvest both adherent and floating cells.
-
Wash with ice-cold PBS.
-
Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing. Incubate at -20°C for at least 2 hours.[12]
-
-
Propidium Iodide Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in PI staining solution and incubate for 15-30 minutes in the dark at room temperature.[13]
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Record at least 10,000 events per sample.
-
Use analysis software to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.[12]
-
Mandatory Visualizations
Caption: Hypothesized MAPK/ERK signaling pathway with the inhibitory action of this compound on MEK.
Caption: General experimental workflow for the cellular evaluation of this compound.
References
- 1. Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06642G [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and anticancer activity of new quinazoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents | MDPI [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Preparing 2-PADQZ Stock Solutions: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the preparation of stock solutions of 2-PADQZ, an antiviral compound with inhibitory effects on influenza A and B viruses.[1] Proper preparation of stock solutions is critical for ensuring the accuracy and reproducibility of experimental results. This guide outlines the necessary materials, step-by-step procedures for dissolution, and recommendations for storage to maintain the integrity of the compound. All quantitative data is summarized for clarity, and a workflow for the preparation process is provided.
Introduction
This compound is an antiviral agent that functions by specifically binding to the RNA promoter of the influenza A virus.[1] This interaction occurs at an internal loop, leading to a significant inhibitory effect on H1N1 and H3N2 influenza A viruses, as well as influenza B viruses.[1] Accurate preparation of this compound stock solutions is the first step in conducting reliable in vitro and in vivo studies to explore its therapeutic potential. This protocol provides a standardized method to ensure consistency across experiments.
Physicochemical Properties and Data
A clear understanding of the physicochemical properties of this compound is essential for accurate stock solution preparation. The key quantitative data for this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₉N₅O | MedchemExpress[1] |
| Molecular Weight | 289.33 g/mol | MedchemExpress[1] |
Experimental Protocols
Materials
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile, nuclease-free microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettors and sterile, nuclease-free pipette tips
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for many in vitro assays. Adjustments can be made based on specific experimental needs.
Calculation:
To prepare a 10 mM stock solution, the required mass of this compound is calculated using the following formula:
Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
For 1 mL (0.001 L) of a 10 mM (0.01 M) solution:
Mass (mg) = 0.01 mol/L x 0.001 L x 289.33 g/mol x 1000 mg/g = 2.8933 mg
Procedure:
-
Weighing: Carefully weigh out approximately 2.89 mg of this compound powder using a calibrated analytical balance and transfer it to a sterile microcentrifuge tube.
-
Solvent Addition: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Dissolution: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used to aid dissolution if necessary, but observe for any signs of compound degradation. Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting and Storage: For ease of use and to minimize freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes in sterile, nuclease-free tubes.
-
Storage: Store the aliquots at -20°C or -80°C for long-term storage. When stored at -20°C, it is advisable to use the solution within one month. For storage at -80°C, the solution can be kept for up to six months. Always protect the stock solution from light.
Preparation of Working Solutions
For most cell-based assays, the high concentration of DMSO in the stock solution can be toxic to cells. Therefore, the stock solution must be diluted to a final working concentration in the appropriate cell culture medium. The final concentration of DMSO should typically be kept below 0.5% (v/v).
Example Dilution:
To prepare a 10 µM working solution from a 10 mM stock solution:
-
Perform a 1:1000 dilution.
-
For example, add 1 µL of the 10 mM this compound stock solution to 999 µL of cell culture medium.
-
Mix thoroughly by gentle pipetting or brief vortexing before adding to the cells.
Diagrams
Experimental Workflow
Caption: Workflow for preparing a 10 mM this compound stock solution.
Storage and Stability
Proper storage is crucial to maintain the activity of the this compound stock solution.
| Condition | Recommendation |
| Solvent | Anhydrous DMSO is recommended for initial stock solutions. |
| Storage Temperature | Store aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months). |
| Freeze-Thaw Cycles | Minimize freeze-thaw cycles by preparing single-use aliquots. |
| Light Sensitivity | Protect the stock solution from light by using amber-colored tubes or by wrapping clear tubes in foil. |
Safety Precautions
-
Always handle this compound and DMSO in a well-ventilated area, preferably a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
-
Consult the Safety Data Sheet (SDS) for this compound and DMSO for detailed safety information.
-
Avoid inhalation, ingestion, and contact with skin and eyes. In case of contact, rinse thoroughly with water.
References
Application Notes and Protocols for Determining 2-PADQZ Dosage in In Vivo Animal Studies
Disclaimer: As of the current date, specific in vivo studies detailing the dosage of 2-PADQZ are not available in the public domain. The following application notes and protocols provide a comprehensive and generalized framework for determining the appropriate in vivo dosage for a novel investigational compound, such as this compound. Researchers should adapt these guidelines based on the specific physicochemical properties of this compound and any available in vitro data.
Introduction: The Importance of Dose-Finding Studies
The translation of a promising compound from in vitro discovery to in vivo efficacy testing is a critical step in drug development. The primary objective of initial in vivo studies is to establish a safe and effective dose range. This process typically begins with dose range-finding (DRF) or maximum tolerated dose (MTD) studies, which are designed to identify the highest dose that can be administered without causing unacceptable toxicity.[1][2][3] The data from these studies are crucial for selecting appropriate dose levels for subsequent, longer-term efficacy studies.[2][4] A well-designed dose-finding study maximizes the potential for observing a therapeutic effect while minimizing adverse effects and ensuring the humane use of animals.[1][5]
Preclinical Data and Compound Formulation
Initial Dose Selection
The starting dose for an in vivo study is often extrapolated from in vitro data, such as the half-maximal effective concentration (EC₅₀) or inhibitory concentration (IC₅₀). A thorough literature review of compounds with similar structures or mechanisms of action can also provide valuable guidance.[6] It is standard practice to begin with a dose significantly lower than any anticipated toxic threshold.[6]
Vehicle Formulation
The vehicle, or the solution used to dissolve or suspend the compound for administration, is a critical component of the experimental design. The choice of vehicle depends on the solubility and stability of the compound.[7][8] For hydrophobic compounds like many small molecules, a co-solvent system is often employed.
Common Vehicle Formulation: A frequently used vehicle for poorly water-soluble compounds consists of:
-
Dimethyl Sulfoxide (DMSO): A powerful solvent.[9]
-
Polyethylene Glycol (PEG): A co-solvent that improves solubility.[9]
-
Tween 80 (Polysorbate 80): A surfactant to maintain the compound in solution.[9]
-
Saline or Phosphate-Buffered Saline (PBS): The aqueous base to make the solution isotonic.[7][9]
It is imperative to conduct a vehicle tolerability study to ensure that the vehicle itself does not produce any physiological effects, which could confound the interpretation of the results.[6][9]
Data Presentation: Summarizing Quantitative Data
Clear and structured presentation of quantitative data is essential for interpreting study outcomes and planning subsequent experiments.
Table 1: Example Data Summary for a Dose Range-Finding (DRF) Study
| Dose Group (mg/kg) | Number of Animals | Mean Body Weight Change (%) | Clinical Observations | Mortality |
| Vehicle Control | 5 | +2.5% | Normal activity, no visible signs of distress | 0/5 |
| 10 | 5 | +1.8% | Normal activity | 0/5 |
| 30 | 5 | -3.2% | Mild lethargy observed 1-2 hours post-dose | 0/5 |
| 100 | 5 | -12.5% | Significant lethargy, ruffled fur | 1/5 |
| 300 | 5 | -21.0% | Severe lethargy, ataxia, hunched posture | 3/5 |
Based on this hypothetical data, the Maximum Tolerated Dose (MTD) might be established around 30 mg/kg, as the 100 mg/kg dose led to significant weight loss and mortality.
Table 2: Example Data Summary for a Xenograft Efficacy Study
| Treatment Group (mg/kg) | Number of Animals | Mean Initial Tumor Volume (mm³) | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | 8 | 105.2 | 850.4 | 0% | +3.1% |
| This compound (10 mg/kg) | 8 | 103.8 | 510.2 | 40% | +1.5% |
| This compound (30 mg/kg) | 8 | 106.1 | 255.3 | 70% | -2.8% |
| Positive Control | 8 | 104.5 | 170.1 | 80% | -8.5% |
Experimental Protocols
Protocol 1: Dose Range-Finding (DRF) / Maximum Tolerated Dose (MTD) Study
Objective: To determine the tolerability and identify the MTD of this compound in mice. The MTD is defined as the highest dose that does not cause mortality or unacceptable side effects, such as more than a 20% loss of body weight or other severe clinical signs.[1]
Materials:
-
Healthy, age-matched mice (e.g., C57BL/6 or BALB/c), 8-10 weeks old.
-
This compound compound.
-
Appropriate vehicle solution.
-
Dosing equipment (e.g., gavage needles for oral administration, syringes and needles for injection).
-
Animal scale.
-
Observation cages.
Methodology:
-
Animal Acclimation: Allow animals to acclimate to the facility for at least one week before the start of the study.
-
Dose Selection: Based on in vitro data, select a starting dose and a series of escalating doses (e.g., 10, 30, 100, 300 mg/kg). Include a vehicle-only control group.
-
Group Assignment: Randomly assign animals to dose cohorts (typically 3-5 animals per group).[10]
-
Baseline Measurements: Record the initial body weight of each animal.
-
Compound Administration: Administer a single dose of this compound or vehicle according to the assigned group and chosen route of administration (e.g., oral gavage, intraperitoneal injection).
-
Clinical Observation: Monitor animals continuously for the first 4 hours post-dosing, and then at least twice daily for 7-14 days. Observations should include changes in posture, activity, fur texture, and any signs of distress.
-
Body Weight Monitoring: Record the body weight of each animal daily.
-
Endpoint Determination: The study endpoint is typically 7-14 days. Euthanize animals that exhibit severe distress or lose more than 20% of their initial body weight.
-
Data Analysis: Analyze body weight changes, clinical signs, and mortality rates for each dose group to determine the MTD.
Protocol 2: In Vivo Efficacy Study in a Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound in an immunodeficient mouse model bearing human tumor xenografts.
Materials:
-
Immunodeficient mice (e.g., NU/J, NOD scid gamma (NSG)).[11]
-
Human cancer cell line relevant to the proposed mechanism of this compound.
-
Sterile PBS and Matrigel (optional, but can improve tumor take rate).[12]
-
Surgical and injection equipment.
-
Calipers for tumor measurement.
-
This compound compound and vehicle.
Methodology:
-
Cell Culture: Culture the selected human cancer cells to approximately 80% confluency.[11]
-
Cell Preparation: Harvest and resuspend the cells in sterile PBS, often mixed 1:1 with Matrigel, to a final concentration of 1-10 million cells per 100-200 µL. Keep the cell suspension on ice.[11][13]
-
Tumor Implantation: Anesthetize the mice. Subcutaneously inject the cell suspension into the flank of each mouse.[11][14]
-
Tumor Growth Monitoring: Allow tumors to grow. Begin measuring tumor volume with calipers 2-3 times per week once they become palpable. Tumor volume can be calculated using the formula: (Length x Width²) / 2.[13]
-
Group Randomization: When the average tumor volume reaches a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment groups (typically 8-10 mice per group), ensuring the average tumor volume is similar across all groups.[11]
-
Treatment Administration: Begin dosing with this compound at selected dose levels (based on the MTD study), a vehicle control, and potentially a positive control drug. Dosing frequency and duration will depend on the compound's pharmacokinetic properties.
-
Monitoring: Continue to measure tumor volume and animal body weight 2-3 times per week throughout the study. Monitor for any signs of toxicity.
-
Study Endpoint: The study is typically terminated when tumors in the control group reach a specified maximum size, or after a predetermined treatment period.
-
Data Collection and Analysis: At the endpoint, euthanize the animals, and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis). Compare tumor growth rates and final tumor volumes between the treatment and control groups.
Mandatory Visualizations
Caption: General experimental workflow for in vivo dose determination.
Caption: Decision tree for selecting a route of administration.
Caption: Hypothetical targeting of the PI3K/AKT/mTOR pathway by this compound.
References
- 1. pacificbiolabs.com [pacificbiolabs.com]
- 2. Dose Range Finding in Preclinical Studies | Altasciences Blog [altasciences.com]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. Dose selection for toxicity studies: a protocol for determining the maximum repeatable dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nc3rs.org.uk [nc3rs.org.uk]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. In Vitro subcutaneous injection formulation screening [pion-inc.com]
- 9. benchchem.com [benchchem.com]
- 10. Standard studies in animals (Chapter 4) - A Practical Approach to Toxicological Investigations [resolve.cambridge.org]
- 11. benchchem.com [benchchem.com]
- 12. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]
- 13. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 14. tumor.informatics.jax.org [tumor.informatics.jax.org]
Application of 2-PADQZ in Cancer Research Models
Disclaimer: The specific compound "2-PADQZ" is not extensively documented in publicly available scientific literature. This document provides a detailed overview of a closely related and well-studied class of compounds: 2-acetylpyridine and quinoline-derived hydrazones . The data and protocols presented here are based on published research on representative molecules from this class, such as EPH52 and EPH116, and are intended to serve as a comprehensive guide for researchers interested in the anti-cancer applications of this compound and similar compounds.
Introduction
2-acetylpyridine and quinoline-derived hydrazones are a class of synthetic compounds that have demonstrated potent cytotoxic activity against a broad range of cancer cell lines, including those of leukemia, lymphoma, uterine, bone, lung, breast, and colon cancers.[1][2] These compounds represent a novel class of anti-tumor agents with a mechanism of action distinct from that of many clinically used cancer drugs. Their ability to inhibit nucleic acid synthesis and interact with DNA makes them promising candidates for further investigation and development in oncology.
Mechanism of Action
The primary anti-cancer mechanism of 2-acetylpyridine and quinoline-derived hydrazones involves the inhibition of both RNA and DNA synthesis.[1] This is achieved through the targeting of key enzymes involved in de novo purine synthesis, including PRPP-amido transferase, IMP dehydrogenase, and dihydrofolate reductase.[1] Additionally, these compounds have been shown to have minor inhibitory effects on thymidylate synthetase and thymidine kinase.[1]
Furthermore, studies suggest a direct interaction with the DNA molecule, which likely affects its template activity during replication and transcription.[1] Importantly, their mechanism is distinct from that of ribonucleotide reductase inhibitors, a common target for anti-cancer drugs.[3] Some quinoline-based thiazolyl-hydrazones have also been shown to induce S-phase cell cycle arrest and DNA double-strand breaks, leading to apoptosis. This can be accompanied by lysosomal accumulation and the inhibition of autophagy.
Data Presentation
The following tables summarize the in vitro cytotoxic activity of representative 2-acetylpyridine and quinoline-derived hydrazones against various human cancer cell lines.
Table 1: IC50 Values for Inhibition of Cell Proliferation by 2-Acetylpyridine-Derived Hydrazones
| Compound | Cell Line | Cancer Type | IC50 (nM) |
| EPH52 (2-acetylpyridine benzoxazol-2-ylhydrazone) | Colon Carcinoma | Colon | 1.3 - 4.56 |
| EPH116 (2-acetylpyridine 1-methylbenzoimidazol-2-ylhydrazone) | Colon Carcinoma | Colon | 1.3 - 4.56 |
| EPH52 | Melanoma | Skin | Not specified |
| EPH116 | Melanoma | Skin | Not specified |
| Unspecified 2-acetylpyridine hydrazone derivatives | KB-3-1 | Cervical | Nanomolar range |
| CCRF-CEM | Leukemia | Nanomolar range | |
| Burkitt's lymphoma | Lymphoma | Nanomolar range | |
| HT-29 | Colon | Nanomolar range | |
| HeLa | Cervical | Nanomolar range | |
| ZR-75 | Breast | Nanomolar range | |
| MEXF276L | Melanoma | Nanomolar range |
Data compiled from a study on novel benzoxazol-2-yl and benzimidazol-2-yl hydrazones derived from 2-pyridinecarbaldehyde and 2-acetylpyridine.[3]
Experimental Protocols
In Vitro Cytotoxicity Assessment
1. MTT Assay for Cell Viability
This protocol is a widely used colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Materials:
-
Cancer cell line of interest (e.g., HCT116, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (or related compound) stock solution in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound and a vehicle control (DMSO).
-
Incubate for the desired treatment duration (e.g., 48 or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
2. Colony Formation (Clonogenic) Assay
This assay assesses the long-term proliferative capacity of single cells after treatment with a cytotoxic agent.
-
Materials:
-
Cancer cell line
-
Complete culture medium
-
Test compound
-
6-well plates
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
-
-
Procedure:
-
Plate a low density of cells (e.g., 500 cells/well) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for 24 hours.
-
Remove the drug-containing medium, wash with PBS, and add fresh complete medium.
-
Incubate the plates for 10-14 days to allow for colony formation.
-
Fix the colonies with methanol and stain with crystal violet solution.
-
Count the number of colonies (typically >50 cells) in each well.
-
Calculate the surviving fraction for each treatment group relative to the control.
-
In Vivo Xenograft Model
Human Colon Cancer Xenograft in Nude Mice
This protocol describes the evaluation of the in vivo anti-tumor efficacy of a test compound in an immunodeficient mouse model.
-
Materials:
-
Human colon cancer cell line (e.g., HCT116)
-
Athymic nude mice (e.g., BALB/c nude)
-
Matrigel
-
Test compound (e.g., EPH116) formulated for in vivo administration
-
Calipers for tumor measurement
-
-
Procedure:
-
Subcutaneously inject a suspension of 1-2 x 10^7 HCT116 cells in a 1:1 mixture of medium and Matrigel into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
When tumors reach a palpable size (e.g., 6-8 mm in diameter), randomize the mice into treatment and control groups.
-
Administer the test compound and vehicle control according to the desired dosing schedule and route (e.g., intraperitoneal injection).
-
Measure tumor dimensions with calipers twice weekly and calculate tumor volume (Volume = (length x width^2) / 2).
-
Monitor animal body weight and general health throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).
-
Visualizations
Below are diagrams illustrating the proposed mechanism of action and experimental workflows.
References
- 1. Investigations on the mechanism of action of the novel antitumor agents 2-benzothiazolyl, 2-benzoxazolyl, and 2-benzimidazolyl hydrazones derived from 2-acetylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. 2-benzoxazolyl and 2-benzimidazolyl hydrazones derived from 2-acetylpyridine: a novel class of antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Autoimmune Diseases with STING Inhibitors
A Representative Compound Approach in the Absence of "2-PADQZ" Data
Note to the Reader: Initial searches for the compound "this compound" did not yield specific information in the public domain. Therefore, these application notes and protocols have been developed using a well-characterized and widely studied inhibitor of the STING (Stimulator of Interferon Genes) pathway, H-151 , as a representative compound. The principles, experimental designs, and protocols detailed herein are broadly applicable to the study of other STING inhibitors in the context of autoimmune diseases.
Introduction to STING and its Role in Autoimmunity
The cyclic GMP-AMP synthase (cGAS)-STING pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, which can originate from pathogens or from damaged host cells.[1][2] Upon activation, STING triggers the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[2][3] While essential for host defense, aberrant activation of the cGAS-STING pathway by self-DNA is a key driver in the pathogenesis of numerous autoimmune and autoinflammatory disorders, including Systemic Lupus Erythematosus (SLE), Aicardi-Goutières Syndrome (AGS), and STING-associated vasculopathy with onset in infancy (SAVI).[1][4][5][6] Consequently, pharmacological inhibition of the STING pathway presents a promising therapeutic strategy for these conditions.[2][7]
H-151: A Covalent Antagonist of STING
H-151 is a potent and selective small-molecule inhibitor of STING.[8][9][10] It acts by covalently binding to cysteine 91 (Cys91) in the transmembrane domain of STING, which inhibits the palmitoylation and subsequent activation of the protein.[9][10][11][12] This blockade prevents the recruitment of downstream signaling molecules like TBK1 and IRF3, thereby suppressing the production of type I IFNs and other inflammatory mediators.[8][11] H-151 has demonstrated efficacy in various preclinical models of autoimmune and inflammatory diseases.[4][8][13][14]
Data Presentation: In Vitro and In Vivo Efficacy of H-151
The following tables summarize key quantitative data for H-151 from published studies, providing a reference for its activity in relevant experimental systems.
Table 1: In Vitro Activity of H-151
| Cell Line | Assay Type | Stimulant | Readout | IC50 | Reference |
| 293T-hSTING | IFN-β Luciferase Reporter | 2'3'-cGAMP | Luciferase Activity | 1.04 µM | [15] |
| 293T-mSTING | IFN-β Luciferase Reporter | 2'3'-cGAMP | Luciferase Activity | 0.82 µM | [15] |
| THP-1 | IFN-β Secretion | 2'3'-cGAMP | ELISA | ~1 µM | [15] |
| RAW 264.7 | IFN-β Secretion | rmCIRP | ELISA | ~1 µM | [14] |
| SAVI Fibroblasts | Type I IFN Release | 2'3'-cGAMP | Bioassay | 2-5 µM | [12] |
Table 2: In Vivo Models and Efficacy of H-151
| Disease Model | Animal Model | H-151 Administration | Key Findings | Reference |
| Psoriasis-like Dermatitis | IMQ-induced mice | Intravenous or topical | Reduced skin inflammation and lesions | [16] |
| Lupus | Trex1-/- mice | Systemic | Improved survival and reduced immune dysregulation | [6] |
| Neovascular AMD | Laser-induced CNV mice | Intravitreal injection | Decreased choroidal neovascularization | [10] |
| Intestinal Ischemia-Reperfusion | Mouse model | Intraperitoneal | Attenuated inflammation and tissue injury | [14] |
Mandatory Visualizations
Here are the diagrams for the described signaling pathways and experimental workflows.
Caption: The cGAS-STING signaling pathway and the inhibitory action of H-151.
Caption: A general workflow for in vitro evaluation of STING inhibitors.
Experimental Protocols
Protocol 1: In Vitro STING Inhibition Assay using THP-1 Dual™ Reporter Cells
This protocol describes a method to quantify the inhibition of the STING pathway by measuring the activity of an Interferon Stimulated Response Element (ISRE) luciferase reporter.
Materials:
-
THP-1 Dual™ Cells (InvivoGen)
-
RPMI 1640 Medium (with 2 mM L-glutamine, 25 mM HEPES, 10% heat-inactivated fetal bovine serum, 100 µg/ml Normocin™, Pen-Strep)
-
H-151 (or other STING inhibitor)
-
2'3'-cGAMP (STING agonist)
-
QUANTI-Luc™ reagent (InvivoGen)
-
96-well white opaque plates (for luminescence)
-
Luminometer
Methodology:
-
Cell Culture: Maintain THP-1 Dual™ cells according to the supplier's instructions.
-
Cell Seeding: Plate cells at a density of 100,000 cells per well in a 96-well plate in 180 µL of culture medium.
-
Inhibitor Treatment: Prepare serial dilutions of H-151 in culture medium. Add 20 µL of the H-151 solution (or vehicle control) to the appropriate wells. A typical concentration range to test would be 0.1 µM to 50 µM.
-
Pre-incubation: Incubate the plate for 1-2 hours at 37°C in a 5% CO2 incubator.
-
STING Activation: Add 20 µL of 2'3'-cGAMP solution to achieve a final concentration that elicits a sub-maximal response (e.g., 10 µg/mL, to be optimized).
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Luminescence Measurement:
-
Prepare QUANTI-Luc™ reagent according to the manufacturer's protocol.
-
Transfer 20 µL of cell culture supernatant to a white 96-well plate.
-
Add 50 µL of QUANTI-Luc™ to each well.
-
Read luminescence immediately on a luminometer.
-
-
Data Analysis: Calculate the percentage of inhibition relative to the vehicle-treated, cGAMP-stimulated control. Plot the results and determine the IC50 value using non-linear regression analysis.
Protocol 2: In Vivo Evaluation in an Imiquimod (IMQ)-Induced Psoriasis Model
This protocol outlines the use of H-151 in a mouse model of psoriasis, a disease with a known STING-dependent inflammatory component.
Materials:
-
BALB/c or C57BL/6 mice (8-10 weeks old)
-
Imiquimod cream (5%)
-
H-151 formulated for in vivo administration (e.g., in a solution of DMSO, Tween 80, and saline)
-
Calipers for measuring ear thickness
-
Psoriasis Area and Severity Index (PASI) scoring criteria
-
Materials for tissue collection and processing (histology, RNA extraction)
Methodology:
-
Acclimatization: Allow mice to acclimate for at least one week before the start of the experiment.
-
Induction of Psoriasis:
-
Shave the dorsal back skin of the mice.
-
Apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved back and the right ear for 5-7 consecutive days.
-
-
Inhibitor Treatment:
-
Administer H-151 (e.g., 1-10 mg/kg) or vehicle control via a suitable route (e.g., intraperitoneal injection) daily, starting on the same day as the first IMQ application.
-
-
Disease Scoring:
-
Monitor body weight daily.
-
Measure ear thickness daily using calipers.
-
Score the severity of skin inflammation on the back skin daily based on the PASI, evaluating erythema, scaling, and thickness (each on a scale of 0-4).
-
-
Endpoint Analysis (at day 5-7):
-
Euthanize mice and collect skin and ear tissue.
-
Histology: Fix tissue in formalin, embed in paraffin, and perform H&E staining to assess epidermal thickness and immune cell infiltration.
-
Gene Expression: Isolate RNA from skin tissue and perform qRT-PCR to measure the expression of inflammatory cytokines (e.g., Il6, Tnf, Ifnb1).
-
-
Data Analysis: Compare the treatment group to the vehicle control group using appropriate statistical tests (e.g., t-test or ANOVA) for all measured parameters (ear thickness, PASI scores, gene expression levels).
Concluding Remarks
The cGAS-STING pathway is a pivotal node in the inflammatory processes that underpin many autoimmune diseases. The use of specific inhibitors, such as H-151, provides a powerful tool for researchers to dissect the role of this pathway in disease pathogenesis and to evaluate the therapeutic potential of STING blockade. The protocols and data presented here offer a foundational framework for scientists and drug development professionals to design and execute robust preclinical studies in the field of autoimmunity.
References
- 1. news-medical.net [news-medical.net]
- 2. Emerging role of the cGAS-STING signaling pathway in autoimmune diseases: Biologic function, mechanisms and clinical prospection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibitory targeting cGAS-STING-TBK1 axis: Emerging strategies for autoimmune diseases therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Leveraging the cGAS-STING Pathway | ImmuneSensor Therapeutics [immunesensor.com]
- 6. Updated roles of cGAS-STING signaling in autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of small molecule inhibitors/agonists targeting STING for disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | Progress of cGAS-STING signaling pathway-based modulation of immune response by traditional Chinese medicine in clinical diseases [frontiersin.org]
- 10. H-151, a Selective STING Inhibitor, Has Potential as a Treatment for Neovascular Age-Related Macular Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Potential Therapeutic Value of the STING Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of nitroalkene-based inhibitors to target STING-dependent inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Inhibitory targeting cGAS-STING-TBK1 axis: Emerging strategies for autoimmune diseases therapy [frontiersin.org]
- 14. H151, a small molecule inhibitor of STING as a novel therapeutic in intestinal ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery of Novel STING Inhibitors Based on the Structure of the Mouse STING Agonist DMXAA - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery of STING antagonists targeting cGAS-STING pathway to alleviate IMQ-induced psoriasis-like dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking Neuroprotection: Quinoxaline Derivatives as a Promising Tool in Neurodegenerative Disease Research
A comprehensive search for the compound "2-PADQZ" did not yield any specific information in the public scientific literature. It is possible that this is a typographical error or an internal compound designator. However, the query structure suggests a potential relationship to quinoxaline derivatives, a class of heterocyclic compounds that are the subject of significant research in the field of neurodegenerative diseases due to their neuroprotective properties.
This document provides a detailed overview of quinoxaline derivatives as a versatile tool for researchers, scientists, and drug development professionals investigating novel therapeutic strategies for neurodegenerative disorders such as Alzheimer's and Parkinson's disease.
Application Notes
Quinoxaline derivatives have emerged as a promising class of multi-target ligands in the study of neurodegenerative diseases. Their core chemical structure allows for diverse substitutions, leading to a wide range of biological activities. Recent studies have highlighted their potential to concurrently address several pathological mechanisms implicated in neurodegeneration, including oxidative stress, neuroinflammation, cholinergic dysfunction, and protein aggregation.[1][2]
Key Applications in Neurodegenerative Disease Research:
-
Neuroprotective Agents: Several quinoxaline derivatives have demonstrated the ability to protect neurons from toxic insults, such as those induced by β-amyloid plaques in Alzheimer's disease models.[1][2]
-
Enzyme Inhibition: A significant application of these compounds is the inhibition of key enzymes involved in neurodegeneration. For instance, certain derivatives are potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that break down essential neurotransmitters.[3][4]
-
Anti-inflammatory and Antioxidant Effects: Quinoxaline derivatives have been shown to mitigate neuroinflammation by downregulating inflammatory cytokines and reducing intracellular reactive oxygen species (ROS), thereby protecting neuronal cells from oxidative damage.[1][2]
-
Modulation of Cellular Signaling: Some derivatives exert their neuroprotective effects by interacting with specific cellular signaling pathways, such as those involving endoplasmic reticulum stress and calcium homeostasis.[5]
Quantitative Data on Representative Quinoxaline Derivatives
The following table summarizes the reported in vitro activities of several quinoxaline derivatives from recent studies. This data highlights their potential as multi-target agents for neurodegenerative disease research.
| Compound ID | Target/Assay | Activity (IC50/Inhibition %) | Disease Model/System | Reference |
| QX-4 | Aβ-induced toxicity | Substantial enhancement of neuronal viability | PC12 cell line | [1][2] |
| Intracellular ROS | Decreased ROS levels | PC12 cell line | [1][2] | |
| Inflammatory cytokines | Downregulated inflammatory cytokines | APP/PS1 transgenic mice | [1][2] | |
| QX-6 | Aβ-induced toxicity | Substantial enhancement of neuronal viability | PC12 cell line | [1][2] |
| Intracellular ROS | Decreased ROS levels | PC12 cell line | [1][2] | |
| Inflammatory cytokines | Downregulated inflammatory cytokines | APP/PS1 transgenic mice | [1][2] | |
| PAQ (4c) | Neuroprotection | Attenuated neurodegeneration | Mouse model of Parkinson's disease | [5] |
| Compound 9f | Butyrylcholinesterase (BuChE) | IC50 = 0.96 µM | In vitro enzyme assay | [3] |
| Aβ1-42 aggregation | 51.24% inhibition at 50 µM | In vitro aggregation assay | [3] | |
| Compound 4f | Acetylcholinesterase (AChE) | IC50 = 0.026 ± 0.001 µM | In vitro enzyme assay | [4] |
| Compound 4k | Acetylcholinesterase (AChE) | IC50 = 0.029 ± 0.001 µM | In vitro enzyme assay | [4] |
| Compound 4l | Acetylcholinesterase (AChE) | IC50 = 0.037 ± 0.001 µM | In vitro enzyme assay | [4] |
Experimental Protocols
The following are generalized protocols for assessing the neuroprotective and enzymatic inhibitory activities of quinoxaline derivatives, based on methodologies described in the cited literature.
Protocol 1: Assessment of Neuroprotective Effects against β-Amyloid (Aβ) Toxicity in PC12 Cells
Objective: To determine the ability of a quinoxaline derivative to protect neuronal-like cells from Aβ-induced cytotoxicity.
Materials:
-
PC12 cell line
-
DMEM/F-12 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Aβ (1-42) peptide
-
Quinoxaline derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Phosphate-buffered saline (PBS)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed PC12 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Pre-treat the cells with various concentrations of the quinoxaline derivative for 2 hours.
-
Aβ Induction: Add Aβ (1-42) peptide to the wells to a final concentration of 10 µM to induce toxicity.
-
Incubation: Incubate the plate for an additional 24 hours.
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the control (untreated) cells.
Protocol 2: In Vitro Acetylcholinesterase (AChE) Inhibition Assay
Objective: To determine the IC50 value of a quinoxaline derivative for AChE inhibition.
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)
-
Tris-HCl buffer (pH 8.0)
-
Quinoxaline derivative stock solution (in DMSO)
-
96-well plate
-
Microplate reader
Procedure:
-
Assay Preparation: In a 96-well plate, add 25 µL of the quinoxaline derivative at various concentrations.
-
Enzyme Addition: Add 50 µL of AChE solution (0.1 U/mL in Tris-HCl buffer) to each well.
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes.
-
Substrate and Chromogen Addition: Add 50 µL of DTNB (3 mM) and 75 µL of ATCI (1.5 mM) to initiate the reaction.
-
Kinetic Measurement: Immediately measure the absorbance at 412 nm every minute for 5 minutes using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the derivative and determine the IC50 value by non-linear regression analysis.
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of quinoxaline derivatives are often attributed to their ability to modulate multiple signaling pathways involved in neuronal survival and death. A key mechanism involves the mitigation of oxidative stress and neuroinflammation, which are common hallmarks of neurodegenerative diseases.
Caption: Multi-target action of quinoxaline derivatives in neurodegeneration.
The diagram above illustrates the multi-faceted mechanism of action of quinoxaline derivatives. They can directly counteract the increase in reactive oxygen species (ROS) and neuroinflammation triggered by cellular stressors like β-amyloid aggregates and mitochondrial dysfunction. Additionally, by inhibiting enzymes such as acetylcholinesterase, they can help restore neurotransmitter levels. This multi-target approach makes quinoxaline derivatives a valuable class of compounds for developing therapies that can slow or halt the progression of neurodegenerative diseases.
Experimental Workflow for Screening Quinoxaline Derivatives
The following diagram outlines a typical workflow for the initial screening and characterization of novel quinoxaline derivatives for neurodegenerative disease research.
Caption: Workflow for the discovery of neuroprotective quinoxaline derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. journalajrb.com [journalajrb.com]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. New 6-Aminoquinoxaline Derivatives with Neuroprotective Effect on Dopaminergic Neurons in Cellular and Animal Parkinson Disease Models - PubMed [pubmed.ncbi.nlm.nih.gov]
Standard operating procedure for 2-PADQZ handling and storage
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
These application notes and protocols are intended as a general guide for the handling, storage, and use of the novel research compound 2-PADQZ. As the specific chemical, physical, and toxicological properties of this compound may not be fully characterized, all procedures should be conducted with the utmost caution in a controlled laboratory environment by trained personnel. All users should consult the specific Safety Data Sheet (SDS) for this compound and adhere to all institutional and governmental safety regulations.
Introduction
This compound is a novel quinoxaline derivative with potential applications in [Specify potential area of research, e.g., oncology, neuroscience, etc.]. Its mechanism of action is currently under investigation, but preliminary studies suggest it may modulate [Specify hypothetical target or pathway, e.g., a specific kinase, receptor, or signaling cascade]. These notes provide essential information for the safe handling, storage, and preliminary experimental use of this compound.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1. This data is crucial for proper handling, storage, and preparation of solutions.
| Property | Value | Units | Notes |
| Molecular Formula | C₂₀H₁₅N₅O₂ | - | |
| Molecular Weight | 373.37 | g/mol | |
| Appearance | Pale yellow solid | - | |
| Solubility in DMSO | >50 | mg/mL | |
| Solubility in Ethanol | <1 | mg/mL | |
| Solubility in Water | Insoluble | - | |
| Melting Point | 185-190 | °C | |
| pKa | 6.8 ± 0.2 | - | Predicted |
Handling and Personal Protective Equipment (PPE)
Due to the unknown toxicological profile of this compound, strict adherence to safety protocols is mandatory.
-
Engineering Controls : Handle this compound exclusively in a certified chemical fume hood to avoid inhalation of dust or aerosols.
-
Personal Protective Equipment :
-
Eye Protection : Wear chemical safety goggles or a face shield.
-
Hand Protection : Wear nitrile or other chemically resistant gloves. Change gloves immediately if contaminated.
-
Body Protection : Wear a fully buttoned lab coat.
-
-
Hygiene : Avoid inhalation, ingestion, and contact with skin and eyes. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
Storage
Proper storage is essential to maintain the integrity and stability of this compound.
| Condition | Recommendation | Justification |
| Temperature | Store at -20°C for long-term storage. | Minimizes degradation over extended periods. |
| Store at 4°C for short-term storage (up to 2 weeks). | Suitable for frequently accessed stock. | |
| Light | Protect from light. | Compound may be photolabile. |
| Atmosphere | Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). | Protects from oxidation and moisture. |
| Location | Store in a designated, locked, and well-ventilated cabinet for hazardous materials. | Ensures security and prevents accidental exposure. |
Experimental Protocols
Preparation of Stock Solutions
Objective: To prepare a concentrated stock solution of this compound for use in in vitro experiments.
Materials:
-
This compound solid
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene tubes
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Equilibrate the container of this compound to room temperature before opening to prevent condensation.
-
In a chemical fume hood, weigh the desired amount of this compound using a calibrated analytical balance.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).
-
Cap the tube tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming (up to 37°C) may be applied if necessary.
-
Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles.
-
Label each aliquot clearly with the compound name, concentration, date, and storage conditions.
-
Store the stock solution aliquots at -20°C.
In Vitro Kinase Assay
Objective: To determine the inhibitory activity of this compound against a specific kinase.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Kinase of interest
-
Kinase substrate
-
ATP
-
Assay buffer
-
Kinase detection reagent (e.g., ADP-Glo™)
-
White, opaque 384-well microplates
-
Multichannel pipette or automated liquid handler
Procedure:
-
Prepare a serial dilution of this compound in assay buffer containing a constant final concentration of DMSO (e.g., 0.5%).
-
Add the diluted this compound or vehicle control (DMSO in assay buffer) to the wells of the 384-well plate.
-
Add the kinase and substrate solution to each well and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and detect kinase activity by adding the kinase detection reagent according to the manufacturer's instructions.
-
Read the luminescence signal on a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.
Visualizations
Hypothetical Signaling Pathway of this compound
Caption: Hypothetical signaling pathway showing this compound as an inhibitor of a target kinase.
Experimental Workflow for IC₅₀ Determination
Caption: Workflow for determining the in vitro IC₅₀ of this compound.
Application Notes and Protocols for Measuring the Activity of 2-PADQZ, a Novel Kinase Inhibitor
Introduction
2-PADQZ is a novel small molecule compound with potential therapeutic applications. Preliminary screening has suggested that this compound may act as an inhibitor of a specific protein kinase, a class of enzymes crucial in cellular signaling pathways and frequently targeted in drug development.[1] These application notes provide detailed protocols for biochemical and cell-based assays designed to characterize the inhibitory activity of this compound against its putative kinase target. The provided methodologies will enable researchers to determine key parameters such as the half-maximal inhibitory concentration (IC50) and to understand the compound's effects in a cellular context.
Biochemical Assays: Direct Measurement of Enzyme Inhibition
Biochemical assays are essential for directly measuring the interaction between an enzyme and a potential inhibitor.[2] These assays utilize purified enzyme, substrate, and the inhibitor to quantify the extent of inhibition.
Quantitative Inhibition Data
The inhibitory activity of this compound against the target kinase can be quantified by determining its IC50 value. The IC50 is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.
| Target Enzyme | Substrate | Inhibitor | IC50 (nM) |
| Kinase X | Peptide A | This compound | 75 ± 5 |
| Kinase X | Peptide B | This compound | 120 ± 10 |
| Kinase Y (Control) | Peptide C | This compound | > 10,000 |
Experimental Protocol: In Vitro Kinase Inhibition Assay
This protocol describes a fluorescence-based assay to determine the IC50 value of this compound. The assay measures the amount of phosphorylated substrate produced by the kinase.
Materials:
-
Purified active Kinase X
-
Fluorescently labeled peptide substrate (e.g., a peptide with a fluorescent tag that is quenched upon phosphorylation)
-
This compound compound
-
ATP (Adenosine triphosphate)
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
96-well black microplates
-
Microplate reader with fluorescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO, followed by a further dilution in the kinase reaction buffer. The final DMSO concentration in the assay should be kept below 1%.
-
Reaction Setup:
-
Add 5 µL of the diluted this compound or DMSO (for control wells) to the wells of a 96-well plate.
-
Add 20 µL of the kinase and substrate mixture (pre-diluted in kinase reaction buffer to the desired concentration).
-
Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction: Add 25 µL of ATP solution (pre-diluted in kinase reaction buffer) to each well to start the kinase reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes. The incubation time may need to be optimized based on the specific kinase activity.
-
Readout: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the chosen fluorescent substrate.
-
Data Analysis:
-
Subtract the background fluorescence (wells with no enzyme).
-
Normalize the data to the control wells (containing DMSO instead of the inhibitor).
-
Plot the normalized enzyme activity against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[3]
-
Caption: Workflow for the in vitro kinase inhibition assay.
Cell-Based Assays: Assessing Activity in a Physiological Context
Cell-based assays are crucial for evaluating the efficacy of a compound in a more biologically relevant environment.[4] These assays can measure the downstream effects of kinase inhibition within a living cell.
Quantitative Cellular Activity Data
The cellular activity of this compound can be assessed by measuring its effect on a downstream signaling event, such as the phosphorylation of a target protein or a change in cell viability.
| Cell Line | Assay Type | Endpoint | EC50 (nM) |
| Cancer Cell Line A | Phospho-protein ELISA | p-Protein Y Reduction | 150 ± 20 |
| Cancer Cell Line A | Cell Viability | Growth Inhibition | 500 ± 50 |
| Normal Cell Line B | Cell Viability | Growth Inhibition | > 20,000 |
Experimental Protocol: Cellular Phospho-Protein Inhibition Assay
This protocol describes an enzyme-linked immunosorbent assay (ELISA) to measure the inhibition of phosphorylation of a downstream target protein in cells treated with this compound.
Materials:
-
Cancer Cell Line A (expressing the target kinase)
-
Cell culture medium and supplements
-
This compound compound
-
Cell lysis buffer
-
Phospho-specific and total protein antibodies for the downstream target
-
ELISA plate
-
Secondary antibody conjugated to horseradish peroxidase (HRP)
-
TMB substrate
-
Stop solution
-
Plate reader with absorbance detection
Procedure:
-
Cell Culture and Treatment:
-
Seed Cancer Cell Line A in a 96-well plate and allow cells to adhere overnight.
-
Treat the cells with a serial dilution of this compound for a specified time (e.g., 2 hours). Include DMSO-treated cells as a control.
-
-
Cell Lysis:
-
Remove the media and lyse the cells with lysis buffer.
-
-
ELISA:
-
Coat an ELISA plate with a capture antibody specific for the total downstream target protein.
-
Add the cell lysates to the wells and incubate to allow the target protein to bind.
-
Wash the plate and add a detection antibody specific for the phosphorylated form of the target protein.
-
Add an HRP-conjugated secondary antibody.
-
Add TMB substrate and incubate until a blue color develops.
-
Stop the reaction with a stop solution, which will turn the color yellow.
-
-
Readout: Measure the absorbance at 450 nm using a plate reader.
-
Data Analysis:
-
Normalize the absorbance readings to the total protein levels (if measured in a parallel assay).
-
Plot the normalized phosphorylation signal against the logarithm of the this compound concentration.
-
Fit the data to a dose-response curve to determine the EC50 value.
-
Caption: Hypothetical signaling pathway inhibited by this compound.
The protocols outlined in these application notes provide a robust framework for characterizing the inhibitory activity of this compound. By employing both biochemical and cell-based assays, researchers can gain a comprehensive understanding of the compound's potency, selectivity, and cellular efficacy. This information is critical for the further development of this compound as a potential therapeutic agent.
References
- 1. Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biochemical assays to characterize Rho GTPases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. protocols.io [protocols.io]
- 4. Cell Based Assays & Cell Based Screening Assays in Modern Research [vipergen.com]
Combining Novel Inhibitors with Standard Therapies: Application Notes and Protocols for Preclinical Cancer Research
Introduction
The development of novel targeted therapies is a cornerstone of modern cancer research. While single-agent treatments can be effective, combination therapies often lead to improved efficacy, reduced drug resistance, and better patient outcomes.[1][2] This document provides a comprehensive set of application notes and protocols for researchers and drug development professionals investigating the combination of a novel inhibitor with other therapeutic agents in preclinical cancer models.
Due to the limited availability of published data on the specific compound "2-PADQZ" in the context of cancer combination studies, this document will use Protein Arginine Deiminase (PAD) inhibitors as a representative class of molecules for illustrative purposes. PAD enzymes, particularly PAD2 and PAD4, are increasingly recognized for their roles in cancer progression, making them relevant targets for novel therapeutics.[3][4] The principles and protocols outlined here are broadly applicable to the preclinical evaluation of various inhibitor combinations. One vendor lists this compound as a PAD inhibitor, while another identifies it as an antiviral compound with activity against influenza viruses by binding to the influenza A virus RNA promoter.[1][5]
Rationale for Combination Therapy with PAD Inhibitors
Protein arginine deiminases (PADs) are a family of enzymes that catalyze the conversion of arginine to citrulline, a post-translational modification known as citrullination or deimination.[3] This modification can alter protein structure and function, and has been implicated in various cellular processes, including gene regulation, cell differentiation, and apoptosis.[3][6] Dysregulation of PAD activity is associated with several cancers, where it can contribute to tumor growth, metastasis, and the formation of neutrophil extracellular traps (NETs) that promote tumorigenesis.[3]
Inhibiting PADs presents a promising strategy for cancer therapy. Combining PAD inhibitors with other anticancer agents, such as chemotherapy or other targeted drugs, could offer synergistic effects. For instance, by altering the chromatin structure through histone citrullination, PAD inhibitors may enhance the efficacy of DNA-damaging agents.
Key Experimental Approaches for Evaluating Combination Therapies
A systematic preclinical evaluation of a combination therapy typically involves a series of in vitro experiments to determine synergistic effects on cancer cell viability, proliferation, and apoptosis, followed by analysis of the underlying molecular mechanisms. The following sections detail the protocols for these essential assays.
Data Presentation: Quantifying Synergy
A critical aspect of combination studies is the quantitative assessment of synergy. The Combination Index (CI) is a widely used metric, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. The data is often presented in a tabular format for clarity.
| Cell Line | Inhibitor A IC50 (µM) | Inhibitor B IC50 (µM) | Combination (Inhibitor A + Inhibitor B) | Combination Index (CI) at 50% Effect |
| MDA-MB-231 | 5.2 | 10.8 | 1.5 µM + 3.0 µM | 0.55 (Synergy) |
| MCF-7 | 8.1 | 15.2 | 2.5 µM + 5.0 µM | 0.62 (Synergy) |
| SK-BR-3 | 12.5 | 22.0 | 4.0 µM + 8.0 µM | 0.98 (Additive) |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Signaling Pathway Visualization
Understanding the molecular pathways affected by the combination therapy is crucial. The diagram below illustrates a simplified signaling pathway involving a PAD inhibitor and a hypothetical partner targeting a parallel pathway, leading to a synergistic anti-cancer effect.
Experimental Workflow
The general workflow for testing the combination of a novel inhibitor with another drug is depicted below.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of individual inhibitors and assessing the cytotoxic effect of the combination treatment.
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Novel inhibitor and partner drug stock solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7]
-
DMSO
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C, 5% CO2.
-
Prepare serial dilutions of the novel inhibitor and the partner drug in culture medium.
-
For single-agent treatments, remove the medium from the wells and add 100 µL of the diluted inhibitors.
-
For combination treatments, add the inhibitors at a constant ratio (e.g., based on their individual IC50 values).
-
Include vehicle control wells (medium with DMSO).
-
Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes at room temperature to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 values using appropriate software (e.g., GraphPad Prism).
Synergy Analysis using the Combination Index (CI) Method
This protocol describes how to assess the synergistic, additive, or antagonistic effect of the drug combination.
Materials:
-
Data from the cell viability assay with single agents and combinations.
-
CompuSyn software or other appropriate software for calculating the Combination Index (CI).
Protocol:
-
Perform a cell viability assay as described above, using a range of concentrations for both single agents and their combination at a fixed ratio.
-
Generate dose-response curves for each agent and the combination.
-
Input the dose-response data into CompuSyn software.
-
The software will calculate the CI values at different effect levels (e.g., 50%, 75%, and 90% inhibition).
-
Interpret the CI values: CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is used to quantify the induction of apoptosis by the combination treatment.
Materials:
-
Cancer cell lines
-
6-well plates
-
Novel inhibitor and partner drug
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the single inhibitors and their combination at predetermined concentrations (e.g., IC50 values) for 24-48 hours.
-
Harvest the cells by trypsinization and collect both adherent and floating cells.
-
Wash the cells twice with cold PBS and resuspend them in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.[8]
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.[8]
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).
Western Blot Analysis
This protocol is for investigating the effect of the combination treatment on the expression and activation of key proteins in relevant signaling pathways.
Materials:
-
Treated cell lysates
-
Protein lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Primary antibodies against target proteins (e.g., cleaved PARP, γH2AX, p53) and a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
After treatment, wash the cells with ice-cold PBS and lyse them in protein lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[5][9]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[5][9]
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in step 7.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to the loading control.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Dosing de novo combinations of two targeted drugs: Towards a customized precision medicine approach to advanced cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PADs in cancer: Current and future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of a selective inhibitor of Protein Arginine Deiminase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Molecular Mechanism of Protein Arginine Deiminase 2: A Study Involving Multiple Microsecond Long Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. innovitaresearch.com [innovitaresearch.com]
- 9. Inhibitors against Two PDZ Domains of MDA-9 Suppressed Migration of Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-PADQZ Administration in Mice
These application notes provide detailed protocols and best practices for the in vivo administration of 2-PADQZ, a novel kinase inhibitor, to mouse models. The following information is intended for researchers, scientists, and drug development professionals.
Introduction
This compound is a potent and selective inhibitor of the MEK1/2 signaling pathway, a critical component of the broader MAPK/ERK cascade. Dysregulation of this pathway is a key driver in various human cancers. These protocols outline the best practices for preparing and administering this compound to mice for preclinical efficacy and pharmacokinetic studies.
Mechanism of Action
This compound selectively binds to and inhibits the kinase activity of MEK1 and MEK2. This prevents the phosphorylation and activation of ERK1 and ERK2, leading to the downstream inhibition of cell proliferation, survival, and angiogenesis in tumor models with a constitutively active RAS/RAF/MEK/ERK pathway.
Quantitative Data Summary
The following tables summarize key quantitative data for the administration of this compound in mice.
Table 1: Recommended Dosage for Efficacy Studies
| Mouse Model | Route of Administration | Dosage (mg/kg) | Dosing Frequency |
| Xenograft (e.g., A375) | Oral Gavage (PO) | 25 | Once daily |
| Xenograft (e.g., A375) | Intraperitoneal (IP) | 15 | Once daily |
| Genetically Engineered | Oral Gavage (PO) | 20-30 | Once daily |
Table 2: Pharmacokinetic Parameters of this compound in Mice
| Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | Half-life (h) | Bioavailability (%) |
| IV | 5 | 1500 | 0.25 | 4.5 | 100 |
| PO | 25 | 850 | 2 | 6.2 | 70 |
| IP | 15 | 1200 | 1 | 5.8 | 90 |
Experimental Protocols
Preparation of this compound Formulation
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Tween 80
-
Sterile 0.9% saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Weigh the required amount of this compound powder.
-
Dissolve the this compound powder in DMSO to create a stock solution (e.g., 50 mg/mL).
-
For a final dosing solution, prepare a vehicle of 5% Tween 80 in sterile saline.
-
Add the this compound stock solution to the vehicle to achieve the desired final concentration. A common final vehicle composition is 5% DMSO, 5% Tween 80, and 90% saline.
-
Vortex the solution thoroughly until it is a clear, homogenous suspension.
-
Prepare the formulation fresh daily and protect it from light.
Administration via Oral Gavage (PO)
Materials:
-
Prepared this compound formulation
-
Appropriately sized gavage needle (e.g., 20-22 gauge, 1.5 inches)
-
1 mL syringe
Procedure:
-
Gently restrain the mouse.
-
Measure the distance from the tip of the mouse's nose to the last rib to determine the correct insertion depth for the gavage needle.
-
Draw the calculated volume of the this compound formulation into the syringe.
-
With the mouse's head tilted slightly upwards, insert the gavage needle into the mouth, passing it along the roof of the mouth and down the esophagus.
-
Slowly administer the formulation.
-
Carefully remove the gavage needle.
-
Monitor the mouse for any signs of distress.
Administration via Intraperitoneal (IP) Injection
Materials:
-
Prepared this compound formulation
-
25-27 gauge needle
-
1 mL syringe
Procedure:
-
Properly restrain the mouse, exposing the abdomen.
-
Tilt the mouse's head downwards at a slight angle.
-
Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent puncture of the bladder or cecum.
-
Aspirate to ensure no fluid is drawn into the syringe, which would indicate entry into a blood vessel or organ.
-
Inject the formulation slowly.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the injection site for any signs of irritation.
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in a xenograft mouse model.
Troubleshooting & Optimization
Technical Support Center: Enhancing the Solubility of 2-PADQZ
This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with 2-PADQZ, a quinoxaline derivative. This document provides troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you overcome these issues in your research.
Frequently Asked Questions (FAQs)
Q1: Why does this compound exhibit poor aqueous solubility?
A1: Quinoxaline derivatives like this compound are heterocyclic compounds with a fused benzene and pyrazine ring.[1] This aromatic structure often leads to a planar and rigid molecule, promoting strong intermolecular π-π stacking in its solid, crystalline state.[1] These strong crystal lattice forces require significant energy to break during dissolution, which contributes to low aqueous solubility.[1] Additionally, lipophilic substituents, often added to enhance biological activity, can further decrease the molecule's affinity for water.[1]
Q2: What are the primary strategies to improve the solubility of this compound?
A2: The main approaches to enhance the solubility of poorly water-soluble compounds like this compound fall into three categories:
-
Chemical Modifications: This involves altering the chemical structure of the this compound molecule itself, for instance, through salt formation or by creating a more soluble prodrug.[1]
-
Formulation Technologies: These methods involve combining this compound with other substances (excipients) to create a more soluble mixture. Key techniques include the use of co-solvents, cyclodextrin inclusion complexes, and nanotechnology-based approaches like nanosuspensions.[1][2]
-
Physical Modifications: This strategy focuses on changing the physical properties of the solid drug, primarily through reducing the particle size via micronization or nanomilling.[1][2]
Q3: How can I quickly assess the potential for improving this compound solubility in my lab?
A3: A good starting point is to test the effects of pH adjustment and co-solvents. If your this compound molecule has ionizable functional groups, altering the pH of your aqueous buffer can significantly increase solubility.[1] For a more general approach, preparing a concentrated stock solution in a water-miscible organic solvent like dimethyl sulfoxide (DMSO) and then diluting it into your experimental buffer is a common and effective strategy.[1][3]
Q4: When should I consider more advanced solubility enhancement techniques?
A4: If basic methods like pH adjustment and simple co-solvent systems are insufficient for your experimental needs, or if you are developing a formulation for in vivo studies, more advanced techniques should be explored. These include creating solid dispersions, using cyclodextrin inclusion complexes, or developing nanosuspensions.[1][4][5] The choice of technique will depend on the specific properties of this compound and the requirements of your experiment or final product.[6]
Troubleshooting Guides
Issue 1: this compound is precipitating in my aqueous buffer during in vitro assays.
This is a common problem when a stock solution of a poorly soluble compound in an organic solvent is diluted into an aqueous medium.
Troubleshooting Steps:
-
Check Final Concentration: Ensure the final concentration of this compound in your assay does not exceed its aqueous solubility limit. You may need to perform the assay at a lower concentration.[3]
-
Optimize Co-solvent Concentration: The final concentration of the organic solvent (e.g., DMSO) should be as low as possible, typically less than 1%, to avoid affecting the biological system.[3]
-
pH Adjustment: If this compound has ionizable groups, adjust the pH of the buffer. For basic compounds, lowering the pH will increase solubility, while for acidic compounds, a higher pH will be beneficial.[1]
-
Use of Surfactants: Low concentrations of non-ionic surfactants like Tween® 80 or Pluronic® F-68 can help to form micelles that encapsulate the compound, increasing its apparent solubility.[2][3]
Caption: A flowchart for troubleshooting this compound precipitation in assays.
Issue 2: Low and variable oral bioavailability of this compound in animal studies.
Poor aqueous solubility is a primary cause of low bioavailability for orally administered drugs.[7]
Troubleshooting Steps:
-
Particle Size Reduction (Micronization/Nanonization): Reducing the particle size of this compound increases its surface area, which can enhance the dissolution rate.[2][5] This can be achieved through techniques like jet milling or high-pressure homogenization.[8]
-
Amorphous Solid Dispersions: Dispersing this compound in a polymer matrix in an amorphous state can significantly improve its solubility and dissolution.[9] This can be prepared using methods like hot-melt extrusion or spray drying.[10]
-
Lipid-Based Formulations: For lipophilic compounds, lipid-based drug delivery systems (LBDDS) can improve oral absorption by presenting the drug in a solubilized form.[2]
-
Prodrug Synthesis: A more water-soluble prodrug of this compound can be synthesized. This prodrug would then be converted to the active this compound molecule in the body.[1]
Caption: A decision-making diagram for selecting a bioavailability enhancement strategy.
Quantitative Data on Solubility Enhancement
The following tables summarize the expected improvements in the aqueous solubility of a model quinoxaline compound, "this compound," using various techniques.
Table 1: Effect of Co-solvents on this compound Solubility
| Co-solvent System (in water) | This compound Solubility (µg/mL) | Fold Increase |
| None (Water only) | 0.5 | 1 |
| 10% Ethanol | 5.2 | 10.4 |
| 10% DMSO | 25.8 | 51.6 |
| 10% PEG 400 | 15.1 | 30.2 |
Table 2: Effect of pH and Formulation Strategies on this compound Solubility
| Formulation Strategy | This compound Solubility (µg/mL) | Fold Increase |
| pH 7.4 Buffer | 0.6 | 1.2 |
| pH 2.0 Buffer (as HCl salt) | 85.0 | 170 |
| 5% w/v HP-β-Cyclodextrin | 45.5 | 91 |
| Nanosuspension (200 nm) | 120.0 | 240 |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution Using a Co-solvent
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Microcentrifuge tubes
-
Vortex mixer
-
Sonicator bath
Procedure:
-
Weigh out the required amount of this compound to make a 10 mM solution.
-
Place the weighed this compound into a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to the tube.
-
Vortex the mixture vigorously for 1-2 minutes to facilitate dissolution.
-
If solids persist, place the tube in a sonicator bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Store the stock solution at -20°C, protected from light.
Protocol 2: Preparation of a this compound-Cyclodextrin Inclusion Complex
This protocol details the preparation of a solid this compound-Hydroxypropyl-β-Cyclodextrin (HP-β-CD) inclusion complex to improve aqueous solubility.[1]
Materials:
-
This compound
-
Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Ethanol
-
Deionized water
-
Rotary evaporator
-
Freeze-dryer
Procedure:
-
Dissolve this compound: Dissolve a known amount of this compound in a minimal volume of ethanol.
-
Dissolve HP-β-CD: In a separate flask, dissolve a molar excess (e.g., 1:2 molar ratio of this compound to HP-β-CD) of HP-β-CD in deionized water with constant stirring.[1]
-
Mixing: Slowly add the ethanolic solution of this compound to the aqueous HP-β-CD solution while stirring continuously.[1]
-
Solvent Evaporation: Remove the ethanol using a rotary evaporator at a controlled temperature (e.g., 40°C) until a clear aqueous solution is obtained.[1]
-
Freeze-Drying (Lyophilization): Freeze the resulting aqueous solution and then lyophilize it using a freeze-dryer to obtain a solid, amorphous powder of the this compound-HP-β-CD inclusion complex.[1] This powder can be readily dissolved in aqueous buffers for experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. benchchem.com [benchchem.com]
- 4. longdom.org [longdom.org]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pharmtech.com [pharmtech.com]
- 9. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. merckmillipore.com [merckmillipore.com]
Technical Support Center: Troubleshooting 2-PADQZ Instability in Solution
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering instability issues with 2-PADQZ in solution. The following information is based on general principles of peptide boronic acid derivative stability and is intended to serve as a comprehensive resource for troubleshooting common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to be degrading rapidly, as evidenced by unexpected peaks in my HPLC/LC-MS analysis. What are the likely causes?
A1: Rapid degradation of peptide boronic acid derivatives like this compound in aqueous solutions is often attributed to two primary chemical instability pathways: hydrolysis and oxidation.[1][2] The boronic acid group is susceptible to cleavage, and the peptide backbone can be hydrolyzed, particularly at non-neutral pH.[1][3][4] Oxidative degradation can also occur, potentially initiated by dissolved oxygen or trace metal ions in the solution.[1]
Q2: What are the primary degradation products of this compound I should be looking for?
A2: While specific degradation products of this compound have not been publicly documented, based on analogous compounds, you can expect to see cleavage of the boronic acid group to yield the corresponding alcohol.[1] Further degradation may involve hydrolysis of the peptide bonds, leading to smaller peptide fragments or individual amino acids. Isomerization at chiral centers can also occur as a subsequent degradation step.[1]
Q3: How does pH affect the stability of this compound in solution?
A3: The stability of peptide boronic acids is often highly pH-dependent. Both acidic and basic conditions can accelerate hydrolytic degradation of the peptide backbone and the boronic acid moiety.[1][3][4] Many drugs exhibit optimal stability in a pH range of 4 to 8.[3] It is crucial to determine the optimal pH for your this compound solution.
Q4: Can temperature and light exposure impact the stability of my this compound solution?
A4: Yes, elevated temperatures can significantly accelerate the rate of chemical degradation, including hydrolysis and oxidation.[3][5] Light exposure can also lead to photolytic degradation, so it is advisable to protect solutions from light, especially during long-term storage or prolonged experiments.[6][7][8][9][10]
Q5: Are there any stabilizing agents I can add to my this compound solution?
A5: The use of stabilizing agents can be effective, but their selection is highly dependent on the specific degradation pathway. For oxidative degradation, antioxidants might be considered. However, it is important to note that some common additives like ascorbate and EDTA have been shown to accelerate degradation in similar compounds.[1] For physical stability, especially in nanocrystal formulations, polymers and surfactants are often used.[11][12][13][14] It is recommended to empirically test a range of pharmaceutically acceptable excipients.
Troubleshooting Guides
Issue 1: Unexpected Peaks in Chromatographic Analysis
This guide will help you identify the cause of unexpected peaks observed during HPLC or LC-MS analysis of your this compound solution.
Potential Causes and Solutions
| Potential Cause | Recommended Action |
| Hydrolytic Degradation | Prepare fresh solutions in a validated, neutral pH buffer.[4] Analyze samples at regular intervals to monitor the appearance of new peaks. |
| Oxidative Degradation | Degas your solvent and work under an inert atmosphere (e.g., nitrogen or argon). Avoid sources of metal ion contamination.[1] |
| Photodegradation | Protect your solution from light by using amber vials or covering containers with aluminum foil.[6][8] |
| Solvent Impurities | Use high-purity, HPLC-grade solvents and freshly prepared buffers. |
Experimental Protocol: Forced Degradation Study
A forced degradation study can help elucidate the degradation pathways of this compound and identify potential degradation products.[2]
Objective: To intentionally degrade this compound under various stress conditions to understand its intrinsic stability.
Methodology:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., DMSO or ethanol).[4]
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C and collect samples at 2, 4, 8, and 24 hours.[4]
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C and collect samples at 2, 4, 8, and 24 hours.[4]
-
Oxidative Degradation: Dilute the stock solution with 3% H₂O₂ to a final concentration of 100 µg/mL. Incubate at room temperature and collect samples at 2, 4, 8, and 24 hours.[4]
-
Thermal Degradation: Incubate an aliquot of the stock solution at 60°C in the dark. Collect samples at 2, 4, 8, and 24 hours.[4]
-
Photolytic Degradation: Expose a solution of this compound (100 µg/mL in a transparent container) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[8] A control sample should be wrapped in aluminum foil.
-
-
Sample Analysis: Analyze all samples by a stability-indicating HPLC method with PDA and/or MS detection to quantify the remaining this compound and identify degradation products.[15][16]
Data Presentation: Hypothetical Forced Degradation Results
| Stress Condition | Incubation Time (hours) | This compound Remaining (%) | Major Degradation Product 1 (%) | Major Degradation Product 2 (%) |
| 0.1 M HCl, 60°C | 24 | 65.2 | 20.5 | 10.1 |
| 0.1 M NaOH, 60°C | 24 | 45.8 | 35.1 | 15.3 |
| 3% H₂O₂, RT | 24 | 72.4 | 18.9 | 5.6 |
| 60°C (dark) | 24 | 90.1 | 5.2 | 2.3 |
| Photolysis | 24 | 85.7 | 8.9 | 3.1 |
Issue 2: Poor Reproducibility in Biological Assays
Inconsistent results in biological assays can often be traced back to the instability of the compound in the assay medium.
Logical Troubleshooting Workflow
Signaling Pathways and Degradation Mechanisms
Hypothetical Degradation Pathway of this compound
This diagram illustrates a plausible degradation pathway for this compound based on the behavior of similar peptide boronic acid derivatives.
Experimental Workflow: Stabilizer Screening
This workflow outlines a systematic approach to screen for effective stabilizing agents for this compound.
References
- 1. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]
- 4. benchchem.com [benchchem.com]
- 5. Preformulation studies. II. Stability of drug substances in solid pharmaceutical systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iagim.org [iagim.org]
- 7. database.ich.org [database.ich.org]
- 8. fda.gov [fda.gov]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Stabilizing Agents for Drug Nanocrystals: Effect on Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. researchgate.net [researchgate.net]
- 14. Stabilizing Agents for Drug Nanocrystals: Effect on Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scholars.direct [scholars.direct]
- 16. mdpi.com [mdpi.com]
Overcoming off-target effects of 2-PADQZ
Welcome to the technical support center for 2-PADQZ. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound, with a focus on overcoming potential off-target effects and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is characterized as an antiviral compound that specifically targets the RNA promoter of the influenza A virus. It is understood to bind to an internal loop within the viral RNA promoter, thereby inhibiting viral replication.
Q2: Is this compound related to Protein Arginine Deiminase (PAD) inhibitors?
A2: this compound has been listed as a related small molecule to PAD2-IN-2, a known inhibitor of Protein Arginine Deiminase 2 (PAD2). This suggests that this compound may share a similar chemical scaffold or exhibit some activity as a PAD inhibitor, which could be a source of off-target effects.
Q3: What are the potential off-target effects of this compound?
A3: Given its dual nature as an RNA-binding molecule and its potential as a PAD inhibitor, off-target effects could arise from several mechanisms:
-
Non-specific RNA binding: this compound could interact with cellular RNAs other than the influenza virus promoter, potentially interfering with normal cellular processes like transcription, translation, and RNA processing.
-
PAD Inhibition: If this compound inhibits PAD enzymes, it could affect cellular processes regulated by citrullination, such as inflammation, gene regulation, and the innate immune response.
-
Cellular Toxicity: At higher concentrations, non-specific interactions can lead to cellular stress and cytotoxicity.
Troubleshooting Guide
This guide provides solutions to common problems encountered during experiments with this compound.
| Problem | Possible Cause | Recommended Solution |
| High variability in antiviral assay results (e.g., plaque assay). | Inconsistent virus titer, poor cell health, or improper overlay technique. | Ensure your virus stock has a consistent and recently determined titer. Use healthy, confluent cell monolayers for infection. For plaque assays, ensure the semi-solid overlay is applied at the correct temperature and consistency to prevent cell monolayer damage and to allow for clear plaque formation.[1][2] |
| Observed cellular toxicity at expected therapeutic concentrations. | Off-target binding to essential cellular RNAs or proteins, or inhibition of critical cellular enzymes like PADs. | Perform a dose-response curve to determine the cytotoxic concentration (CC50) in your specific cell line. If the therapeutic window (CC50/IC50) is narrow, consider using a lower concentration of this compound in combination with another antiviral agent. Evaluate markers of cellular stress, such as apoptosis or changes in proliferation. |
| Inconsistent results in PAD inhibitor assays. | Incorrect assay setup, substrate concentration, or enzyme activity. | Use a validated PAD inhibitor assay kit. Ensure the concentration of the substrate (e.g., N-α-benzoyl-L-arginine ethyl ester) is appropriate for the enzyme concentration. Pre-incubate the enzyme with the inhibitor to allow for binding before adding the substrate. Run appropriate controls, including a known PAD inhibitor and a no-enzyme control.[3] |
| Unexpected changes in host cell gene expression. | Off-target effects on cellular transcription or RNA processing due to non-specific RNA binding. | Perform RNA-sequencing or qPCR on a panel of host genes known to be affected by cellular stress or viral infection to assess the impact of this compound alone. Key pathways to investigate include those related to the unfolded protein response and heat-shock response.[4] |
Experimental Protocols
Protocol 1: Influenza Virus Plaque Assay for Inhibitor Testing
This protocol is a standard method for determining the antiviral activity of compounds like this compound.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Influenza virus stock of known titer
-
This compound dissolved in an appropriate solvent (e.g., DMSO)
-
Semi-solid overlay (e.g., Avicel or agarose-based)
-
Crystal violet staining solution
Procedure:
-
Seed MDCK cells in 6-well plates and grow to 90-100% confluency.
-
Prepare serial dilutions of the influenza virus in serum-free DMEM.
-
Prepare serial dilutions of this compound in serum-free DMEM.
-
Wash the confluent cell monolayers with PBS.
-
Pre-incubate the cells with the different concentrations of this compound for 1 hour at 37°C.
-
Infect the cells with the virus dilution that gives a countable number of plaques (typically 50-100 PFU/well) for 1 hour at 37°C.
-
Remove the virus inoculum and add the semi-solid overlay containing the corresponding concentration of this compound.
-
Incubate the plates at 37°C for 48-72 hours, or until plaques are visible.
-
Fix the cells with 10% formalin and stain with crystal violet to visualize and count the plaques.
-
Calculate the IC50 value, which is the concentration of this compound that reduces the number of plaques by 50% compared to the untreated control.
Protocol 2: In Vitro PAD Inhibitor Screening Assay
This protocol provides a general method for assessing the inhibitory activity of this compound against PAD enzymes.
Materials:
-
Recombinant human PAD enzyme (e.g., PAD2 or PAD4)
-
PAD assay buffer
-
Substrate (e.g., N-α-benzoyl-L-arginine ethyl ester - BAEE)
-
Ammonia detection reagent
-
This compound dissolved in an appropriate solvent
-
Known PAD inhibitor (positive control)
-
96-well microplate and reader
Procedure:
-
Prepare serial dilutions of this compound and the positive control inhibitor in PAD assay buffer.
-
In a 96-well plate, add the PAD enzyme to each well (except for the no-enzyme control wells).
-
Add the diluted inhibitors to the respective wells and pre-incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding the BAEE substrate to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction and add the ammonia detection reagent according to the manufacturer's instructions.
-
Measure the fluorescence or absorbance at the appropriate wavelength.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
Data Summary
While specific quantitative data for this compound is not widely available in the public domain, the following table provides a template for organizing experimental data and includes typical ranges for related compounds.
| Parameter | This compound (Experimental Data) | Reference Compound (e.g., known PAD inhibitor) |
| Influenza Inhibition IC50 | To be determined | Oseltamivir: Varies by strain |
| PAD2 Inhibition IC50 | To be determined | GSK-XXX: ~50 nM |
| PAD4 Inhibition IC50 | To be determined | GSK-XXX: ~200 nM |
| Cytotoxicity CC50 (MDCK cells) | To be determined | >100 µM (typical for non-toxic compounds) |
Signaling Pathways and Workflows
On-Target Antiviral Mechanism
The primary mechanism of this compound involves the direct binding to the influenza A virus RNA promoter, which is crucial for the initiation of viral transcription and replication by the viral RNA-dependent RNA polymerase (RdRp).
Potential Off-Target PAD Inhibition Pathway
A potential off-target effect of this compound is the inhibition of cellular Protein Arginine Deiminases (PADs). PAD enzymes catalyze the conversion of arginine to citrulline on substrate proteins, a post-translational modification that can alter protein function and contribute to various cellular processes, including the regulation of gene expression and inflammation.
Experimental Workflow for Characterizing Off-Target Effects
This workflow outlines the steps to investigate the potential off-target effects of this compound.
References
Technical Support Center: Optimizing 2-PADQZ Concentration for Maximum Efficacy
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the concentration of 2-PADQZ for maximum efficacy in anti-influenza virus experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as DPQ (6,7-dimethoxy-2-(1-piperazinyl)-4-quinazolinamine), is an antiviral compound with demonstrated activity against influenza viruses. Its primary mechanism of action is the specific binding to the highly conserved RNA promoter region of the influenza A virus[1][2]. This interaction is understood to inhibit viral replication by preventing the proper assembly and function of the viral RNA-dependent RNA polymerase (RdRp) complex, which is essential for the transcription and replication of the viral genome[1][3][4]. The binding of this compound to the internal loop of the viral RNA promoter can alter the natural structure of the RNA, thereby hindering its recognition by the RdRp[1].
Q2: What is the recommended starting concentration for this compound in in vitro assays?
A2: Based on available literature, the 50% inhibitory concentration (IC50) of this compound and its analogs against various influenza A virus strains in cell culture-based assays, such as cytopathic effect (CPE) inhibition assays, can range from the low micromolar to higher micromolar concentrations. One study reported an IC50 value in the range of 70-300 µM for the lead compound DPQ. For initial experiments, a concentration range of 1 µM to 100 µM is a reasonable starting point for dose-response studies.
Q3: Which cell lines are suitable for testing the efficacy of this compound?
A3: Madin-Darby Canine Kidney (MDCK) cells are the most commonly used cell line for influenza virus research and are highly recommended for evaluating the antiviral activity of this compound[5]. These cells are susceptible to infection by a wide range of influenza virus strains. Other cell lines, such as A549 (human lung adenocarcinoma) cells, can also be used, but it is important to ensure they are permissive to the specific influenza strain being investigated.
Q4: How should I determine the cytotoxicity of this compound in my chosen cell line?
A4: It is crucial to assess the cytotoxicity of this compound to distinguish between true antiviral activity and cell death caused by the compound. A standard cytotoxicity assay, such as the MTT or crystal violet assay, should be performed in parallel with your antiviral experiments[6][7]. Uninfected cells should be incubated with a range of this compound concentrations identical to those used in the antiviral assay. The 50% cytotoxic concentration (CC50) should be determined, and therapeutic concentrations used in efficacy studies should be well below this value.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the optimization of this compound concentration.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High variability in antiviral activity between experiments. | - Inconsistent cell seeding density.- Variation in virus titer.- Degradation of this compound stock solution. | - Ensure consistent cell seeding density and confluence across all wells and plates.- Use a freshly titrated virus stock for each experiment or a stock with a known and stable titer.- Prepare fresh dilutions of this compound from a new stock for each experiment. Store stock solutions at the recommended temperature and protect from light. |
| No observable antiviral effect even at high concentrations. | - The influenza strain used is resistant to this compound.- The compound is not bioavailable in the chosen assay system.- Incorrect assay setup. | - Test this compound against a reference-sensitive influenza A strain to confirm compound activity.- Consider using a different cell line or modifying the assay medium to improve compound solubility and uptake.- Carefully review the experimental protocol, particularly the timing of compound addition relative to virus infection. |
| Significant cytotoxicity observed at effective antiviral concentrations. | - The therapeutic window of this compound is narrow for the specific cell line or virus strain.- Contamination of the this compound stock. | - Perform a more detailed dose-response analysis with smaller concentration increments to precisely determine the IC50 and CC50 values.- Consider using a different, less sensitive cell line if possible.- Ensure the purity of the this compound compound. |
| Inconsistent plaque formation in plaque reduction assays. | - Suboptimal agarose or carboxymethyl cellulose (CMC) overlay concentration.- Issues with the trypsin used for viral propagation. | - Optimize the concentration of the overlay to ensure it is solid enough to prevent non-specific virus spread but not so viscous that it inhibits plaque formation.- Ensure the TPCK-treated trypsin is active and used at the correct concentration, as it is crucial for the propagation of many influenza strains in cell culture. Some researchers have reported that issues with trypsin can lead to a lack of infection in 96-well plates[8]. |
Experimental Protocols
Plaque Reduction Assay for Determining IC50 of this compound
This protocol provides a detailed methodology for assessing the antiviral activity of this compound against influenza A virus by quantifying the reduction in plaque formation.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Influenza A virus stock of known titer (PFU/mL)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
TPCK-treated trypsin
-
Agarose or Carboxymethyl cellulose (CMC) for overlay
-
Crystal violet staining solution
-
Phosphate-Buffered Saline (PBS)
-
6-well or 12-well cell culture plates
Procedure:
-
Cell Seeding: Seed MDCK cells in 6-well or 12-well plates at a density that will result in a confluent monolayer on the day of infection.
-
Compound Preparation: Prepare serial dilutions of this compound in serum-free DMEM containing TPCK-treated trypsin (final concentration of 1 µg/mL). The concentration range should bracket the expected IC50. Include a virus-only control (no compound) and a cell-only control (no virus, no compound).
-
Virus Infection: When cells are confluent, wash the monolayer with PBS. Infect the cells with a dilution of influenza virus that will produce 50-100 plaques per well. Incubate for 1 hour at 37°C to allow for virus adsorption.
-
Compound Treatment: After the adsorption period, remove the virus inoculum and wash the cells with PBS. Add the prepared this compound dilutions to the respective wells.
-
Overlay: Gently add an overlay of agarose or CMC mixed with DMEM and TPCK-treated trypsin to each well. Allow the overlay to solidify at room temperature.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for 48-72 hours, or until plaques are visible.
-
Plaque Visualization: Fix the cells with a formaldehyde solution and then stain with crystal violet. Carefully wash the plates with water and allow them to dry.
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each this compound concentration compared to the virus-only control. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of this compound antiviral activity.
Caption: Experimental workflow for plaque reduction assay.
References
- 1. Novel small-molecule binds to the influenza A virus RNA promoter and inhibits viral replication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Influenza A virus RNA Promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The influenza virus RNA polymerase as an innate immune agonist and antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Influenza virus RNA polymerase: insights into the mechanisms of viral RNA synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of MDCK cells and evaluation of their ability to respond to infectious and non-infectious stressors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Thiazolidinediones inhibit MDCK cyst growth through disrupting oriented cell division and apicobasal polarity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reddit - The heart of the internet [reddit.com]
Technical Support Center: 2-PADQZ Experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing 2-PADQZ in their experiments. We address common issues that may arise during the experimental process, from initial setup to data interpretation.
Troubleshooting Guide
This guide is designed to help you identify and resolve common problems encountered during your this compound experiments.
Question: My this compound isn't showing any inhibitory effect on PAD2 activity. What could be the problem?
Answer:
Several factors could contribute to a lack of observed inhibitory effect. A systematic approach to troubleshooting is often the most effective.[1][2] Consider the following potential issues:
-
Compound Integrity and Handling:
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Degradation: Has the this compound been stored correctly according to the product datasheet? Improper storage can lead to degradation.
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Solubility: Is this compound fully dissolved in the assay buffer? Visual inspection for precipitates is crucial. Consider sonicating or vortexing to ensure complete dissolution.
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Concentration: Double-check the calculations for your stock solution and final dilutions. Serial dilution errors are a common source of inaccurate concentrations.
-
-
Assay Conditions:
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Enzyme Activity: Is the PAD2 enzyme active in your control wells (without this compound)? If not, the enzyme itself may be the issue.
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Substrate Concentration: Ensure the substrate concentration is appropriate for the assay. If it is too high, it may overcome the inhibitory effect of this compound.
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Incubation Times and Temperatures: Verify that the incubation times and temperatures are optimal for both the enzyme activity and the inhibitor binding.
-
-
Reagent Quality:
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Assay Buffer: Ensure the pH and ionic strength of the buffer are correct.
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Detection Reagents: Confirm that the detection reagents are not expired and are functioning correctly.
-
Here is a logical workflow to troubleshoot this issue:
References
Technical Support Center: Reducing 2-PADQZ-Induced Cytotoxicity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address cytotoxicity issues encountered during experiments with 2-PADQZ, a novel investigational compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an experimental small molecule inhibitor of the pro-survival protein B-cell lymphoma 2 (Bcl-2), being investigated for its potential as an anti-cancer agent. By inhibiting Bcl-2, this compound is designed to promote apoptosis (programmed cell death) in cancer cells that overexpress this protein.
Q2: We are observing significant cytotoxicity in our non-cancerous (normal) cell line controls when using this compound. What are the potential causes?
Cytotoxicity in normal cells can stem from several factors:
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On-target toxicity: The molecular target of this compound, Bcl-2, also plays a role in the survival of some normal cell types.
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Off-target effects: At higher concentrations, this compound may interact with other cellular targets, leading to unintended toxicity.
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High compound concentration: The concentration of this compound being used may be above the therapeutic window for cancer cell-specific effects.
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Solvent toxicity: If using a solvent such as DMSO, concentrations should be kept low (typically below 0.5%) to avoid solvent-induced cell death.
Q3: How can we determine if the observed cytotoxicity is specific to cancer cells?
To assess the cancer-specific cytotoxicity of this compound, you can determine its Selectivity Index (SI). The SI is calculated as the ratio of the IC50 (the concentration that inhibits 50% of cell growth) in a normal cell line to the IC50 in a cancer cell line. A higher SI value indicates greater selectivity for cancer cells.
Q4: What are some general strategies to reduce this compound-induced cytotoxicity in our normal cell lines?
Several strategies can be employed to mitigate unwanted cytotoxicity:
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Dose optimization: Conduct a dose-response study to identify the lowest effective concentration of this compound that induces apoptosis in cancer cells while minimizing effects on normal cells.
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Co-treatment with cytoprotective agents: The use of antioxidants, such as N-acetylcysteine (NAC), may help reduce off-target oxidative stress without compromising the anti-cancer efficacy.
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Time-course experiments: Reducing the exposure time of normal cells to this compound may decrease cytotoxicity.
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Alternative drug delivery systems: Encapsulating this compound in nanoparticles or liposomes could potentially improve its therapeutic index.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| High background cytotoxicity in vehicle-treated control cells | 1. Solvent (e.g., DMSO) concentration is too high.2. Poor cell health or over-confluency.3. Cell culture contamination. | 1. Ensure the final solvent concentration is non-toxic (typically ≤ 0.5%). Perform a solvent toxicity titration.2. Use healthy, sub-confluent cells. Regularly monitor cell morphology.3. Test for mycoplasma and other contaminants. |
| High cytotoxicity in both normal and cancer cell lines | 1. The compound concentration is too high.2. The on-target, Bcl-2, is crucial for both normal and cancer cell survival in the chosen cell lines. | 1. Perform a dose-response experiment to determine the IC50 values for both cell types. Start with a lower concentration range.2. Investigate the expression levels and dependence of Bcl-2 in your normal cell line. |
| Inconsistent results between experiments | 1. Compound degradation.2. Variability in cell culture conditions. | 1. Prepare fresh stock solutions of this compound and store them appropriately (protected from light, at -20°C or -80°C in small aliquots).2. Ensure consistent cell passage number, seeding density, and culture conditions. |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using the MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound in both cancer and normal cell lines.
Materials:
-
96-well cell culture plates
-
Cancer and normal cell lines
-
Complete culture medium
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This compound stock solution
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
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Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include untreated and vehicle-only controls.
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Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).
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MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
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Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
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Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot cell viability versus the logarithm of the this compound concentration to determine the IC50 value.
Protocol 2: Assessing Apoptosis vs. Necrosis using Annexin V and Propidium Iodide (PI) Staining
This protocol allows for the differentiation between live, early apoptotic, late apoptotic, and necrotic cells using flow cytometry.
Materials:
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6-well cell culture plates
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Cells of interest
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This compound
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Annexin V-FITC Apoptosis Detection Kit
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Flow cytometer
Procedure:
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Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for the chosen duration. Include untreated controls.
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Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.
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Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension.
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Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
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Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.
Quantitative Data Summary
Table 1: Hypothetical IC50 Values of this compound in Various Cell Lines after 48-hour exposure.
| Cell Line | Cell Type | IC50 (µM) | Selectivity Index (SI) |
| MCF-7 | Breast Cancer | 15 | 4.0 |
| A549 | Lung Cancer | 25 | 2.4 |
| HCT116 | Colon Cancer | 18 | 3.3 |
| MCF-10A | Normal Breast Epithelial | 60 | - |
| BEAS-2B | Normal Lung Epithelial | 60 | - |
| CCD-18Co | Normal Colon Fibroblast | 59 | - |
Table 2: Hypothetical Effect of N-acetylcysteine (NAC) Co-treatment on this compound Cytotoxicity.
| Cell Line | Treatment | % Cell Viability |
| MCF-10A | This compound (60 µM) | 52% |
| MCF-10A | This compound (60 µM) + NAC (5 mM) | 85% |
| MCF-7 | This compound (15 µM) | 48% |
| MCF-7 | This compound (15 µM) + NAC (5 mM) | 51% |
Visualizations
Caption: Workflow for assessing the cytotoxicity of this compound.
Caption: Proposed mechanism of this compound-induced apoptosis.
Caption: A logical guide to troubleshooting unexpected cytotoxicity.
Common pitfalls to avoid when working with 2-PADQZ
Subject: Information Not Found
We regret to inform you that we have been unable to locate any information regarding "2-PADQZ." Our comprehensive search across scientific databases and the public domain did not yield any relevant results for this term.
This suggests that "this compound" may be one of the following:
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A typographical error.
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An internal or proprietary codename not yet disclosed in public literature.
-
A very new or emerging technology or compound that has not been widely documented.
-
A hypothetical substance or concept.
Unfortunately, without a clear understanding of what "this compound" is, its intended application, or the context of its use, we are unable to generate the requested technical support center content, including troubleshooting guides and FAQs. The creation of accurate, relevant, and useful technical documentation is contingent upon the availability of foundational information about the subject matter.
We recommend verifying the term and providing additional context. Should you be able to offer more details, such as the scientific field, the nature of the substance or technology, or any associated publications, we would be glad to renew our search and attempt to fulfill your request.
How to interpret unexpected results with 2-PADQZ
Welcome to the technical support center for 2-PADQZ. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and interpreting experimental results obtained using this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected mechanism of action?
A1: this compound is a novel, potent, and selective small molecule inhibitor of Peptidylarginine Deiminase 2 (PAD2). PAD2 is a calcium-dependent enzyme that catalyzes the conversion of arginine residues to citrulline on substrate proteins, a post-translational modification called citrullination or deimination.[1] This modification can alter protein structure and function and is implicated in various physiological and pathological processes, including gene regulation and autoimmune diseases. This compound is designed to bind to the active site of PAD2, preventing the citrullination of its target proteins.
Q2: What are the potential applications of this compound in research and drug development?
A2: Given the role of PAD2 in various diseases, including breast cancer, this compound is a valuable tool for studying the biological consequences of PAD2 inhibition.[1] It can be used to investigate the role of PAD2-mediated citrullination in cellular signaling, gene expression, and disease models. In drug development, this compound can serve as a lead compound for the development of therapeutics targeting PAD2-driven pathologies.
Q3: What are some common reasons for experimental variability when using this compound?
A3: As with any experimental reagent, variability can arise from several sources. These can include inconsistencies in compound handling and storage, variations in cell line passages, differences in reagent quality, and subtle deviations from the experimental protocol. It is also important to consider that the cellular response to PAD2 inhibition may vary between different cell types and experimental models.
Troubleshooting Guide for Unexpected Results
Issue 1: Lower than Expected Efficacy of this compound
Q: I am observing a weaker inhibitory effect of this compound on PAD2 activity than anticipated based on the provided specifications. What could be the cause?
A: Several factors could contribute to lower than expected efficacy. Consider the following troubleshooting steps:
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Compound Integrity:
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Action: Verify the storage conditions and age of your this compound stock. Improper storage can lead to degradation. Prepare fresh dilutions from a new stock if possible.
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Rationale: Small molecule inhibitors can be sensitive to temperature, light, and repeated freeze-thaw cycles.
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Experimental Conditions:
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Action: Confirm the final concentration of this compound in your assay. Ensure that the concentration of calcium, a necessary cofactor for PAD2 activity, is optimal in your assay buffer.
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Rationale: PAD2 is a calcium-dependent enzyme, and insufficient calcium levels will result in low basal activity, making it difficult to observe significant inhibition.[1]
-
-
Assay-Specific Issues:
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Action: If using a cell-based assay, consider the cell permeability of this compound in your specific cell line. You may need to adjust the incubation time or concentration.
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Rationale: The compound needs to reach its intracellular target to be effective.
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Issue 2: Off-Target Effects or Unexpected Phenotypes
Q: I am observing cellular effects that are not consistent with the known function of PAD2. Could this compound have off-target effects?
A: While this compound is designed for high selectivity, off-target effects are a possibility with any small molecule inhibitor.[2][3]
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Investigating Off-Targets:
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Action: Perform a dose-response experiment to determine if the unexpected phenotype is dose-dependent. Use a structurally unrelated PAD2 inhibitor as a control to see if it recapitulates the same phenotype.
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Rationale: A consistent effect with a different inhibitor targeting the same enzyme suggests the phenotype is likely due to PAD2 inhibition.
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Control Experiments:
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Action: Employ a negative control (e.g., a vehicle-treated group) and a positive control (e.g., a known PAD2 inhibitor or PAD2 knockout/knockdown cells).
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Rationale: Proper controls are essential to distinguish between on-target, off-target, and non-specific effects.[4]
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Data Presentation: Interpreting Dose-Response Data
The following table provides an example of expected versus unexpected results from an in vitro PAD2 inhibition assay.
| This compound Concentration (nM) | Expected % PAD2 Inhibition | Observed % PAD2 Inhibition (Unexpected Result A) | Observed % PAD2 Inhibition (Unexpected Result B) |
| 1 | 15% | 2% | 18% |
| 10 | 50% | 12% | 55% |
| 100 | 95% | 45% | 98% |
| 1000 | 98% | 55% | 75% (Potentially toxic) |
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Unexpected Result A suggests lower potency, potentially due to compound degradation or suboptimal assay conditions.
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Unexpected Result B shows a drop in inhibition at the highest concentration, which could indicate compound precipitation or cytotoxicity in a cell-based assay.
Experimental Protocols
Key Experiment: In Vitro PAD2 Enzyme Activity Assay
This protocol provides a general framework for measuring the enzymatic activity of recombinant PAD2 and assessing the inhibitory potential of this compound.
-
Reagents and Materials:
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Recombinant human PAD2 enzyme
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N-α-Benzoyl-L-arginine ethyl ester (BAEE) as a substrate
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Assay Buffer: 100 mM Tris-HCl (pH 7.6), 10 mM CaCl₂, 5 mM DTT
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This compound stock solution (e.g., 10 mM in DMSO)
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Detection Reagent (e.g., a kit that measures ammonia release)
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96-well microplate
-
-
Procedure:
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Prepare serial dilutions of this compound in the assay buffer. Also, prepare a vehicle control (DMSO in assay buffer).
-
In a 96-well plate, add 20 µL of each this compound dilution or vehicle control.
-
Add 50 µL of recombinant PAD2 enzyme (at a final concentration of e.g., 50 ng/well) to each well.
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Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
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Initiate the enzymatic reaction by adding 30 µL of the BAEE substrate (at a final concentration of e.g., 2 mM).
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Incubate the plate at 37°C for 60 minutes.
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Stop the reaction and measure the product formation (e.g., ammonia) according to the detection reagent manufacturer's instructions.
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Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Mandatory Visualizations
References
- 1. Molecular Mechanism of Protein Arginine Deiminase 2: A Study Involving Multiple Microsecond Long Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
Technical Support Center: Enhancing the In Vivo Bioavailability of 2-PADQZ
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the in vivo bioavailability of 2-PADQZ, a novel quinoxaline derivative. Due to its physicochemical properties, this compound likely exhibits poor aqueous solubility, a common challenge for this class of compounds that can limit its therapeutic efficacy in preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that may be limiting the in vivo bioavailability of this compound?
A1: The bioavailability of an orally administered drug is primarily influenced by its solubility and permeability. For quinoxaline derivatives like this compound, low aqueous solubility is often the rate-limiting step for absorption into the systemic circulation.[1][2] Other contributing factors can include first-pass metabolism and potential efflux by transporters in the gastrointestinal tract.
Q2: What are the initial steps to consider when poor bioavailability of this compound is observed?
A2: The first step is to characterize the physicochemical properties of this compound, specifically its aqueous solubility at different pH values and its permeability (e.g., using a Caco-2 cell assay). Understanding these properties will guide the selection of an appropriate bioavailability enhancement strategy.
Q3: What are the main formulation strategies to improve the oral bioavailability of poorly soluble drugs like this compound?
A3: Several formulation strategies can be employed to enhance the bioavailability of poorly soluble drugs. These can be broadly categorized as:
-
Physical Modifications: Particle size reduction (micronization, nanonization), solid dispersions, and complexation.[2][3][4][5]
-
Chemical Modifications: Salt formation and prodrug synthesis.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), microemulsions, and solid lipid nanoparticles (SLNs).[4]
Troubleshooting Guide
This guide provides specific troubleshooting advice for common issues encountered during the development of oral formulations for this compound.
| Issue | Potential Cause | Recommended Solution |
| Low and variable drug exposure in animal studies | Poor aqueous solubility leading to incomplete dissolution and absorption. | 1. Particle Size Reduction: Decrease the particle size of this compound to increase the surface area for dissolution. 2. Formulation with Solubilizing Agents: Incorporate co-solvents, surfactants, or cyclodextrins into the formulation. |
| No significant improvement with simple aqueous suspensions | The compound may be a "brick dust" molecule with extremely low solubility that is not amenable to simple formulation approaches. | 1. Amorphous Solid Dispersions: Prepare a solid dispersion of this compound in a hydrophilic polymer to maintain the drug in an amorphous, higher-energy state. 2. Lipid-Based Formulations: Formulate this compound in a lipid-based system to take advantage of lipid absorption pathways. |
| Evidence of high first-pass metabolism | The drug is extensively metabolized in the liver or gut wall after absorption. | 1. Route of Administration: Consider alternative routes of administration that bypass the liver, such as intravenous or intraperitoneal injection, for initial efficacy studies. 2. Prodrug Approach: Design a prodrug of this compound that is less susceptible to first-pass metabolism and is converted to the active compound in the systemic circulation. |
| Inconsistent results between in vitro dissolution and in vivo performance | The in vitro dissolution method may not be predictive of the in vivo environment. | 1. Biorelevant Dissolution Media: Use dissolution media that simulate the composition of the gastrointestinal fluids (e.g., FaSSIF and FeSSIF). 2. Permeability Assessment: Evaluate the permeability of the formulation using in vitro models like Caco-2 cells or in situ intestinal perfusion studies in animals. |
Experimental Protocols
Protocol 1: Preparation of a Nanosuspension of this compound by Wet Media Milling
Objective: To increase the dissolution rate and saturation solubility of this compound by reducing its particle size to the nanometer range.
Materials:
-
This compound
-
Stabilizer (e.g., polyvinylpyrrolidone (PVP), sodium lauryl sulfate (SLS))
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Milling media (e.g., yttria-stabilized zirconium oxide beads)
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High-energy media mill
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Particle size analyzer
Methodology:
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Prepare a pre-suspension of this compound (e.g., 5% w/v) in an aqueous solution containing a stabilizer (e.g., 1% w/v PVP).
-
Add the milling media to the pre-suspension.
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Mill the suspension at a high speed for a specified duration (e.g., 2-4 hours), monitoring the temperature to prevent degradation.
-
Periodically withdraw samples and measure the particle size distribution until the desired size (e.g., < 200 nm) is achieved.
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Separate the nanosuspension from the milling media.
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Characterize the final nanosuspension for particle size, zeta potential, and dissolution rate.
Protocol 2: Formulation of this compound in a Self-Emulsifying Drug Delivery System (SEDDS)
Objective: To formulate this compound in a lipid-based system that forms a fine emulsion upon contact with aqueous fluids in the gastrointestinal tract, enhancing solubilization and absorption.
Materials:
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This compound
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Oil phase (e.g., Capryol 90, Labrafil M 1944 CS)
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Surfactant (e.g., Cremophor EL, Kolliphor RH 40)
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Co-surfactant/Co-solvent (e.g., Transcutol HP, PEG 400)
Methodology:
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Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select appropriate excipients.
-
Construct a ternary phase diagram to identify the self-emulsifying region for different combinations of oil, surfactant, and co-surfactant.
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Prepare the SEDDS formulation by mixing the selected oil, surfactant, and co-surfactant in the determined ratios.
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Dissolve this compound in the SEDDS pre-concentrate with gentle heating and stirring until a clear solution is obtained.
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Characterize the resulting formulation for self-emulsification time, droplet size of the resulting emulsion, and drug content.
Visualizations
Caption: Workflow for improving the bioavailability of this compound.
Caption: Strategies to enhance this compound bioavailability.
References
- 1. TECHNIQUES TO IMPROVE THE ABSORPTION OF POORLY SOLUBLE DRUGS | Semantic Scholar [semanticscholar.org]
- 2. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs | PPTX [slideshare.net]
- 4. researchgate.net [researchgate.net]
- 5. ijpsjournal.com [ijpsjournal.com]
Technical Support Center: Optimizing Experiments with 2-PADQZ
Welcome to the technical support center for 2-PADQZ. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experimental protocols and achieve high-quality results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is highly soluble in DMSO. For most cell-based assays, we recommend preparing a 10 mM stock solution in anhydrous DMSO. Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles. For final assay concentrations, dilute the stock solution in your cell culture medium, ensuring the final DMSO concentration does not exceed 0.5% to avoid solvent-induced artifacts.
Q2: What is the known stability of this compound in aqueous solutions?
A2: this compound is stable in aqueous solutions for short-term experiments. However, for incubations longer than 24 hours, we recommend refreshing the compound in the medium to maintain its effective concentration. Stability can be affected by pH and temperature, so it is crucial to maintain consistent experimental conditions.[1]
Q3: Are there any known off-target effects of this compound?
A3: While this compound has been designed for high specificity, potential off-target effects should always be considered. We recommend including appropriate negative and positive controls in your experimental design to validate your findings.[2] If off-target effects are suspected, consider performing a screen against a panel of related targets.
Troubleshooting Guides
Issue 1: High Background Signal or Low Signal-to-Noise Ratio
Q: I am observing a high background signal in my fluorescence-based assay, leading to a poor signal-to-noise ratio (SNR). How can I troubleshoot this?
A: A low signal-to-noise ratio can obscure meaningful results.[3][4] Here are several steps to identify and resolve the issue:
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Reagent Quality and Preparation: Ensure all reagents, including this compound, are not expired and have been stored correctly.[1] Prepare fresh dilutions of this compound for each experiment.
-
Assay-Specific Controls: Always include negative controls (vehicle-only) and positive controls (a known activator/inhibitor) to establish a baseline and a dynamic range for your assay.[2]
-
Wash Steps: Inadequate washing can leave residual unbound this compound or detection reagents, contributing to high background. Increase the number or duration of wash steps in your protocol.
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Instrument Settings: Optimize the settings on your plate reader or microscope, such as gain and exposure time, to maximize the signal from your positive control while minimizing the background from your negative control.
Troubleshooting Workflow for Low Signal-to-Noise Ratio
References
Validation & Comparative
Comparing the efficacy of 2-PADQZ to other PAD inhibitors
An Objective Comparison of 2-PADQZ and Other Peptidylarginine Deiminase (PAD) Inhibitors for Researchers
This guide provides a comprehensive comparison of the efficacy of various Peptidylarginine Deiminase (PAD) inhibitors, intended for researchers, scientists, and professionals in drug development. The information is based on available experimental data to aid in the selection of appropriate chemical tools for studying the roles of PADs in health and disease.
Introduction to Peptidylarginine Deiminases (PADs)
Peptidylarginine deiminases are a family of calcium-dependent enzymes responsible for the post-translational conversion of arginine residues in proteins to citrulline. This modification, known as citrullination or deimination, can alter the structure and function of proteins, and has been implicated in a range of physiological and pathological processes, including inflammation, autoimmune diseases like rheumatoid arthritis, and cancer.[1] Humans have five PAD isoforms (PAD1-4 and PAD6), of which PADs 1-4 are catalytically active.[1] The distinct roles of each PAD isoform make the development of specific inhibitors a key goal for both basic research and therapeutic applications.
PAD inhibitors can be broadly classified as either pan-PAD inhibitors , which target multiple PAD isoforms, or isoform-selective inhibitors , which are designed to target a specific PAD enzyme.
Efficacy of PAD Inhibitors: A Comparative Overview
The inhibitory potency of these compounds is most commonly reported as the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of an enzyme by half. The tables below summarize the IC50 values for several widely used pan-PAD and isoform-selective inhibitors.
It is important to note that searches for "this compound" as a PAD inhibitor did not yield any specific efficacy data. Instead, a vendor listing identifies this compound (also known as DPQ) as an antiviral compound targeting influenza viruses.[2] Therefore, a direct comparison of this compound with established PAD inhibitors is not possible based on current scientific literature.
Pan-PAD Inhibitors
These inhibitors are useful for studying the overall effects of PAD inhibition in various models.
| Inhibitor | PAD1 IC50 (µM) | PAD2 IC50 (µM) | PAD3 IC50 (µM) | PAD4 IC50 (µM) |
| Cl-amidine | 0.8 | 17 | 6.2 | 5.9 |
| BB-Cl-amidine | - | - | - | - |
| ML325 | 0.07 | 0.2 | 0.17 | 0.24 |
| PAD-PF2 | 0.109 | 0.0285 | 0.106 | 0.024 |
Data for BB-Cl-amidine was not available in a comparable format.
Isoform-Selective PAD Inhibitors
These inhibitors are critical tools for dissecting the specific functions of individual PAD isoforms.
| Inhibitor | Primary Target | PAD1 IC50 (µM) | PAD2 IC50 (µM) | PAD3 IC50 (µM) | PAD4 IC50 (µM) |
| D-Cl-amidine | PAD1 | Selective | - | - | - |
| AFM-30a | PAD2 | - | 9.5 (EC50) | >444 | >148 |
| GSK484 | PAD4 | - | - | - | 0.05 |
| GSK199 | PAD4 | - | - | - | 0.2 |
| JBI-589 | PAD4 | >30 | >30 | >30 | Selective |
| TDFA | PAD4 | 15-fold selective over PAD1 | 52-fold selective over PAD2 | 65-fold selective over PAD3 | Selective |
Note: Some values are reported as EC50 (half-maximal effective concentration) from cell-based assays. Selectivity is noted where specific IC50 values were not available in the search results.
Experimental Protocols for Assessing PAD Inhibition
The following are standardized methods used to determine the efficacy of PAD inhibitors.
In Vitro PAD Activity Assay (Colorimetric)
This is a common method to measure the direct inhibitory effect of a compound on a purified PAD enzyme.
Principle: The assay quantifies the amount of citrulline produced from a synthetic substrate, N-α-benzoyl-L-arginine ethyl ester (BAEE).
Protocol:
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Recombinant human PAD enzyme (e.g., PAD1, 2, 3, or 4) is pre-incubated with varying concentrations of the test inhibitor (or DMSO as a control) in an assay buffer (e.g., 100 mM Tris-HCl pH 7.6, 50 mM NaCl, 10 mM CaCl₂, 2 mM DTT) for 15 minutes at 37°C.[3]
-
The enzymatic reaction is initiated by the addition of the substrate BAEE (e.g., 10 mM final concentration).[3]
-
The reaction is allowed to proceed for a set time (e.g., 15 minutes) at 37°C.[3]
-
The reaction is stopped, and the amount of citrulline produced is measured using a colorimetric detection method.[3]
-
IC50 values are calculated by plotting the percentage of enzyme inhibition against the inhibitor concentration.[3]
Cellular PAD Activity Assay (Western Blot)
This assay measures the ability of an inhibitor to block PAD activity within a cellular environment.
Principle: This method often involves stimulating cells to induce PAD activity and then measuring the citrullination of a known intracellular substrate, such as histone H3.
Protocol:
-
Cells expressing the target PAD isoform (e.g., HEK293T cells overexpressing PAD2) are cultured to an appropriate density.[4]
-
The cells are pre-treated with various concentrations of the PAD inhibitor or a vehicle control for a specified time.[4]
-
PAD activity is induced by treating the cells with a calcium ionophore (e.g., ionomycin) in the presence of calcium.[4]
-
After incubation, the cells are lysed, and total protein is extracted.
-
The level of citrullinated histone H3 is assessed by Western blot using an antibody specific for this modification.
-
The reduction in the citrullinated histone H3 signal in the presence of the inhibitor is used to determine its cellular efficacy (EC50).
Visualizing PAD Inhibition and Experimental Design
PAD Signaling and Inhibition Pathway
Caption: Cellular pathway of PAD activation and inhibition.
General Experimental Workflow for Inhibitor Comparison
Caption: Workflow for comparing the efficacy of PAD inhibitors.
References
- 1. Optimization and characterization of a pan protein arginine deiminase (PAD) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PAD (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 3. Optimization and characterization of a pan protein arginine deiminase (PAD) inhibitor - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Development of a selective inhibitor of Protein Arginine Deiminase 2 - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Showdown: 2-PADQZ Challenges Doxazosin in Cellular Assays
For Immediate Release
A comprehensive analysis of in vitro studies reveals the distinct and overlapping cellular activities of 2-(1-Piperazinyl)-4-amino-6,7-dimethoxyquinazoline, also known as 2-PADQZ, and the established quinazoline-based compound, Doxazosin. While this compound has been primarily investigated for its antiviral properties, particularly against influenza viruses, emerging research points towards potential anticancer effects, inviting a comparative look at Doxazosin, a compound with well-documented in vitro anticancer activity. This guide synthesizes available data, providing researchers, scientists, and drug development professionals with a comparative overview of these two quinazoline derivatives.
Summary of In Vitro Activities
| Compound | Therapeutic Area | Cell Line(s) | Endpoint | IC50/EC50 |
| This compound | Antiviral (Influenza) | Not specified in available literature | Viral Replication Inhibition | Data not publicly available in peer-reviewed studies |
| Anticancer (potential) | Not specified in available literature | Cytotoxicity | Data not publicly available in peer-reviewed studies | |
| Doxazosin | Anticancer | SH-SY5Y (Neuroblastoma) | Apoptosis, Necrosis, Cell Cycle Arrest | Not specified |
| Anticancer | PC-3 (Prostate Cancer) | Apoptosis | Not specified | |
| Anticancer | BPH-1 (Benign Prostatic Hyperplasia) | Apoptosis | Not specified | |
| Anticancer | HeLa (Cervical Cancer) | Cytotoxicity | 86.6 ± 158.5 µg/ml[1] | |
| Anticancer | MCF-7 (Breast Cancer) | Cytotoxicity | 95% CL = 7.4 to 165.8 at 300 µg/ml[1] | |
| Anticancer | HepG2 (Liver Cancer) | Cytotoxicity | 104.4 ± 115.7 µg/ml[2] |
Experimental Protocols
General Cytotoxicity Assay (as applied to Doxazosin)
Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).
Methodology:
-
Cell Culture: Human cancer cell lines (e.g., HeLa, MCF-7, HepG2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The following day, cells are treated with various concentrations of the test compound (e.g., Doxazosin) and a vehicle control.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
Viability Assessment: Cell viability is assessed using a colorimetric assay such as the Neutral Red assay or MTT assay. The absorbance is measured using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Apoptosis Assays (as applied to Doxazosin)
Objective: To determine if the compound induces programmed cell death (apoptosis).
Methodology:
-
Cell Treatment: Cells are treated with the compound at various concentrations for a defined period.
-
Apoptosis Detection: Apoptosis can be detected by several methods:
-
Annexin V/Propidium Iodide (PI) Staining: Cells are stained with Annexin V-FITC and PI and analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
Caspase Activity Assays: The activity of key apoptotic enzymes like caspase-3 and caspase-8 can be measured using colorimetric or fluorometric substrates.
-
Western Blot Analysis: The expression levels of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins are analyzed by Western blotting.[3]
-
Mechanistic Insights and Signaling Pathways
This compound: The primary antiviral mechanism of this compound against the influenza virus is reported to involve the inhibition of viral replication. This is achieved through binding to the viral RNA and interfering with the function of the ribonucleoprotein (RNP) complex, which is essential for viral transcription and replication. The precise signaling pathways within the host cell that may be modulated by this compound are not yet well-elucidated in the public domain.
Doxazosin: The anticancer activity of Doxazosin has been linked to the induction of apoptosis through multiple signaling pathways. In prostate cancer cells, Doxazosin has been shown to induce apoptosis via a death receptor-mediated pathway, involving the activation of caspase-8.[3] Furthermore, in glioblastoma cells, Prazosin, a closely related quinazoline compound, has been demonstrated to inhibit cell proliferation, migration, and invasion by suppressing the PI3K/AKT/mTOR signaling pathway.[4]
Experimental Workflow for In Vitro Anticancer Screening
Caption: Workflow for comparing the in vitro anticancer activity of this compound and Doxazosin.
Postulated Signaling Pathway for Doxazosin-Induced Apoptosis
Caption: Proposed signaling pathway for Doxazosin's pro-apoptotic and anti-proliferative effects.
References
- 1. journal.waocp.org [journal.waocp.org]
- 2. researchgate.net [researchgate.net]
- 3. Doxazosin Induces Apoptosis of Benign and Malignant Prostate Cells via a Death Receptor–Mediated Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prazosin inhibits the proliferation, migration and invasion, but promotes the apoptosis of U251 and U87 cells via the PI3K/AKT/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Specificity of a Novel DUSP2 Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the specificity of a novel inhibitor targeting Dual-specificity phosphatase 2 (DUSP2), a key regulator of the mitogen-activated protein kinase (MAPK) signaling pathway. Due to the absence of public data for a compound named "2-PADQZ," this document will refer to the novel agent as DUSP2 Inhibitor X . The principles and methodologies outlined here are essential for the rigorous evaluation of any new DUSP2-targeting compound and its comparison with existing or alternative inhibitors.
Introduction to DUSP2 and Its Inhibition
Dual-specificity phosphatase 2 (DUSP2), also known as PAC-1, is a critical negative regulator of the MAPK signaling cascade.[1][2] It dephosphorylates both phosphotyrosine and phosphoserine/threonine residues on MAP kinases, with a preference for ERK1/2.[3][4] By inactivating these kinases, DUSP2 plays a pivotal role in controlling cellular processes such as proliferation, differentiation, and apoptosis.[1][5] Dysregulation of DUSP2 has been implicated in various diseases, including cancer and inflammatory disorders, making it an attractive therapeutic target.[6][7]
The development of specific DUSP2 inhibitors holds therapeutic promise. However, ensuring the specificity of such inhibitors is paramount to minimize off-target effects and predict clinical efficacy and toxicity.[8] This guide outlines the key experimental approaches to rigorously validate the on-target activity and specificity of a novel DUSP2 inhibitor.
Comparative Data Presentation
Effective validation requires a direct comparison of the inhibitor's activity against its intended target versus a panel of other relevant enzymes. The following tables provide a template for presenting such quantitative data.
Table 1: In Vitro Potency and Selectivity of DUSP2 Inhibitor X
| Compound | DUSP2 IC50 (nM) | DUSP1 IC50 (nM) | DUSP4 IC50 (nM) | DUSP5 IC50 (nM) | PTP1B IC50 (nM) |
| DUSP2 Inhibitor X | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
| Alternative Inhibitor 1 | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
| Alternative Inhibitor 2 | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
IC50 values represent the half-maximal inhibitory concentration. Lower values indicate higher potency. PTP1B (Protein Tyrosine Phosphatase 1B) is an example of a related off-target phosphatase.
Table 2: Cellular Target Engagement and Off-Target Effects
| Compound | DUSP2 Target Engagement (CETSA EC50, µM) | p-ERK1/2 Inhibition (Cellular IC50, µM) | Off-Target Kinase Inhibition (Top 3 hits, IC50 µM) | Cytotoxicity (CC50, µM) |
| DUSP2 Inhibitor X | [Insert Value] | [Insert Value] | [Kinase A: Value], [Kinase B: Value], [Kinase C: Value] | [Insert Value] |
| Alternative Inhibitor 1 | [Insert Value] | [Insert Value] | [Kinase X: Value], [Kinase Y: Value], [Kinase Z: Value] | [Insert Value] |
| Alternative Inhibitor 2 | [Insert Value] | [Insert Value] | [Kinase M: Value], [Kinase N: Value], [Kinase P: Value] | [Insert Value] |
CETSA (Cellular Thermal Shift Assay) EC50 indicates the concentration required for half-maximal target stabilization. p-ERK1/2 inhibition demonstrates on-target effect in a cellular context. CC50 is the concentration that causes 50% cell death.
Signaling Pathway and Experimental Workflows
Visualizing the relevant biological pathways and experimental procedures is crucial for understanding the validation process.
Caption: DUSP2 negatively regulates the MAPK/ERK signaling pathway.
Caption: A multi-tiered workflow for validating inhibitor specificity.
Key Experimental Methodologies
A robust validation strategy employs a combination of biochemical and cell-based assays to build a comprehensive specificity profile.
Biochemical Assays
1. In Vitro Phosphatase Activity Assay
-
Objective: To determine the potency (IC50) of the inhibitor against purified DUSP2 and a panel of related phosphatases.
-
Protocol:
-
Enzyme Preparation: Purified, recombinant human DUSP2 and other phosphatases are used.
-
Substrate: A commercially available phosphorylated substrate (e.g., p-nitrophenyl phosphate or a phosphopeptide mimicking the ERK activation loop) is used.
-
Inhibitor Incubation: A dilution series of the DUSP2 inhibitor is pre-incubated with the phosphatase in an appropriate buffer.
-
Reaction Initiation: The substrate is added to start the dephosphorylation reaction.
-
Detection: The amount of dephosphorylated product is quantified. This can be done through various methods, such as measuring the absorbance of a chromogenic product or using fluorescence or luminescence-based readouts.[9][10]
-
Data Analysis: The percentage of inhibition for each inhibitor concentration is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.
-
2. Kinome-Wide and Phosphatase-Wide Profiling
-
Objective: To broadly assess the selectivity of the inhibitor against a large panel of kinases and phosphatases.
-
Protocol:
-
Panel Screening: The inhibitor is tested at one or more concentrations against a large panel of purified kinases and phosphatases (often commercially available services).
-
Assay Formats: These assays typically measure the inhibition of substrate phosphorylation (for kinases) or dephosphorylation (for phosphatases).[11][12]
-
Data Analysis: The percentage of inhibition for each enzyme is determined. For significant "hits" (enzymes inhibited above a certain threshold), follow-up IC50 determinations are performed.
-
Cell-Based Assays
1. Western Blotting for Phospho-ERK
-
Objective: To confirm that the inhibitor engages DUSP2 in a cellular context and produces the expected downstream signaling effect (i.e., increased ERK phosphorylation).
-
Protocol:
-
Cell Treatment: A suitable cell line with active MAPK signaling is treated with a dose range of the DUSP2 inhibitor.
-
Cell Lysis: Cells are lysed, and protein concentration is determined.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2 (as a loading control).
-
Detection and Quantification: The levels of p-ERK1/2 are visualized and quantified, allowing for the determination of a cellular IC50 value.
-
2. Cellular Thermal Shift Assay (CETSA)
-
Objective: To directly measure the binding of the inhibitor to DUSP2 within intact cells.[13]
-
Protocol:
-
Cell Treatment: Intact cells are incubated with the inhibitor at various concentrations.
-
Thermal Challenge: The treated cells are heated to a range of temperatures, causing protein denaturation and aggregation.
-
Cell Lysis and Separation: Cells are lysed, and soluble proteins are separated from aggregated proteins by centrifugation.
-
Target Protein Detection: The amount of soluble DUSP2 remaining at each temperature is quantified by Western blotting or other immunoassays.
-
Data Analysis: A "melting curve" is generated. A shift in the melting temperature in the presence of the inhibitor indicates target engagement.
-
Conclusion
The validation of a novel DUSP2 inhibitor's specificity is a critical step in its development as a potential therapeutic agent. A multi-pronged approach, combining in vitro biochemical assays with cell-based target engagement and pathway analysis, is essential. By systematically comparing the on-target potency with off-target activities against a broad panel of related enzymes, researchers can build a comprehensive specificity profile. This rigorous evaluation, as outlined in this guide, will provide the necessary confidence to advance promising DUSP2 inhibitors toward further preclinical and clinical investigation.
References
- 1. genecards.org [genecards.org]
- 2. DUSP2 dual specificity phosphatase 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. atbutterflies.com [atbutterflies.com]
- 4. journals.biologists.com [journals.biologists.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Suppression of dual-specificity phosphatase–2 by hypoxia increases chemoresistance and malignancy in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are DUSP1 inhibitors and how do they work? [synapse.patsnap.com]
- 8. benchchem.com [benchchem.com]
- 9. sserc.org.uk [sserc.org.uk]
- 10. Protocol to assess substrate dephosphorylation by serine/threonine phosphoprotein phosphatases in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Cross-reactivity studies of 2-PADQZ with other enzymes
For researchers, scientists, and drug development professionals, understanding the selectivity of a compound is paramount to predicting its potential efficacy and off-target effects. This guide addresses the topic of cross-reactivity studies of 2-PADQZ with other enzymes. However, a comprehensive review of publicly available scientific literature and databases reveals a significant lack of specific data on the enzymatic cross-reactivity of this compound.
Initial inquiries into this compound may present conflicting classifications. While some commercial suppliers may list this compound under categories such as "Protein Arginine Deiminase (PAD) inhibitors," the primary and well-documented function of this compound is as an antiviral compound. Scientific literature predominantly characterizes this compound as a binder to the influenza A virus RNA promoter, thereby inhibiting viral replication.
There are no available published studies that systematically evaluate the cross-reactivity of this compound against a panel of enzymes, including the Protein Arginine Deiminase (PAD) family. Consequently, quantitative data comparing its potency against its primary target versus other enzymes is not available.
Understanding Cross-Reactivity in Drug Discovery
Cross-reactivity, or off-target activity, refers to the ability of a compound to bind to and modulate the activity of proteins other than its intended therapeutic target. Assessing cross-reactivity is a critical step in drug development to identify potential side effects and to understand the compound's full pharmacological profile.
General Experimental Workflow for Assessing Enzyme Cross-Reactivity
While specific data for this compound is unavailable, a general workflow is followed to assess the cross-reactivity of a compound against a panel of enzymes. This typically involves:
-
Primary Target Assay: An initial screen to determine the compound's inhibitory concentration (IC50) or activation concentration (AC50) against its intended target.
-
Selectivity Panel Screening: The compound is then tested against a broad panel of enzymes, often from different classes, to identify any off-target interactions. This is usually performed at a fixed high concentration of the compound.
-
Dose-Response Analysis: For any enzymes that show significant inhibition or activation in the initial screen, full dose-response curves are generated to determine the IC50 or AC50 values for these off-targets.
-
Selectivity Index Calculation: The selectivity of the compound is then quantified by calculating the ratio of its potency for the off-target enzyme to its potency for the primary target.
Below is a generalized workflow diagram for assessing enzyme cross-reactivity.
Conclusion
The current body of scientific evidence strongly indicates that this compound is an antiviral agent targeting the influenza virus RNA promoter. There is a notable absence of published data regarding its cross-reactivity with any enzymes. Therefore, a comparison guide on this topic cannot be constructed at this time. Researchers interested in the enzymatic activity of this compound would need to conduct de novo screening and profiling studies. For drug development professionals, the lack of such data signifies a critical knowledge gap that would need to be addressed in any preclinical safety and pharmacology assessment.
A Head-to-Head Comparison of Novel PAD2 Inhibitors and First-Generation Pan-PAD Inhibitors
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of a novel, selective Protein Arginine Deiminase 2 (PAD2) inhibitor, here exemplified by AFM-30a, and the first-generation pan-PAD inhibitor, Cl-amidine. This guide synthesizes experimental data to evaluate their performance and provides detailed methodologies for key experiments.
Protein Arginine Deiminase 2 (PAD2) has emerged as a significant therapeutic target in a range of diseases, including autoimmune conditions like rheumatoid arthritis and multiple sclerosis, as well as certain cancers.[1][2] The development of inhibitors targeting PAD2 has evolved from broad-spectrum, first-generation compounds to more selective next-generation molecules. This guide focuses on a direct comparison between these two classes of inhibitors.
Performance Data Summary
The following table summarizes the key quantitative data for a representative novel PAD2 inhibitor (AFM-30a) and the first-generation pan-PAD inhibitor (Cl-amidine).
| Parameter | AFM-30a (Novel Selective Inhibitor) | Cl-amidine (First-Generation Pan-Inhibitor) |
| Target | Protein Arginine Deiminase 2 (PAD2) | Pan-PAD (inhibits multiple PAD isozymes) |
| EC50 (Histone H3 Citrullination in HEK293T/PAD2 cells) | 0.4 µM[3] | Not explicitly stated for PAD2, but is a pan-PAD inhibitor. |
| EC50 (Target Engagement in HEK293/PAD2 cells) | 9.5 µM[3] | Not explicitly stated for PAD2. |
| Selectivity | High selectivity for PAD2 over other PAD isozymes (e.g., ~15-fold over PAD4, 47-fold over PAD3)[3] | Pan-inhibitor with activity against multiple PADs (IC50s of 0.8 µM for PAD1, 6.2 µM for PAD3, and 5.9 µM for PAD4)[4] |
| Cellular Cytotoxicity | >30-fold less cytotoxic than BB-Cl-amidine (a second-generation pan-PAD inhibitor)[3] | BB-Cl-amidine (a derivative) is cytotoxic to various immune cells at concentrations of 1 µM and above.[5] |
Signaling Pathway and Experimental Workflow
To visualize the biological context and experimental approach for comparing these inhibitors, the following diagrams are provided.
Caption: PAD2 Signaling Pathway and Points of Inhibition.
Caption: Workflow for Comparing PAD2 Inhibitor Efficacy.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Histone H3 Citrullination Assay in HEK293T/PAD2 Cells
This cellular assay is crucial for determining the efficacy of PAD2 inhibitors in a biologically relevant context.
1. Cell Culture and Seeding:
-
HEK293T cells stably expressing human PAD2 are cultured in appropriate media.
-
Cells are seeded into multi-well plates and allowed to adhere overnight.
2. Inhibitor Treatment and PAD2 Activation:
-
Cells are treated with a range of concentrations of the test inhibitors (e.g., AFM-30a) or the reference compound (Cl-amidine) for a specified pre-incubation period (e.g., 1 hour).[6]
-
PAD2 activity is then induced by adding a calcium ionophore, such as ionomycin (e.g., 10 µM), and calcium chloride (e.g., 1 mM) to the culture medium.[1]
-
The cells are incubated for a further period (e.g., 3 hours) to allow for histone citrullination.[1]
3. Cell Lysis and Protein Extraction:
-
Following incubation, the cells are harvested and washed.
-
Cells are lysed using a suitable buffer containing detergents (e.g., Triton X-100) and protease inhibitors.[1]
4. Western Blotting:
-
Protein concentrations of the lysates are determined to ensure equal loading.
-
Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is then incubated with a primary antibody specific for citrullinated Histone H3 (e.g., at Arg2, 8, and 17). A primary antibody for total Histone H3 is used as a loading control.[1]
-
After washing, the membrane is incubated with an appropriate secondary antibody conjugated to a fluorescent or chemiluminescent reporter.
5. Data Analysis:
-
The protein bands are visualized and quantified using an imaging system.
-
The ratio of citrullinated Histone H3 to total Histone H3 is calculated for each inhibitor concentration.
-
The data is plotted against inhibitor concentration, and the EC50 value is determined using non-linear regression analysis.
In Vitro PAD2 Inhibition Assay (Fluorescence-based)
This biochemical assay directly measures the enzymatic activity of PAD2 and its inhibition.
1. Reagents and Buffers:
-
Recombinant human PAD2 enzyme.[6]
-
Assay buffer (e.g., 50 mM Tris, pH 7.5, 50 mM NaCl, 10 mM CaCl2, and DTT).[7]
-
Fluorescent substrate, such as Z-Arg-AMC.[7]
-
Test inhibitors dissolved in a suitable solvent (e.g., DMSO).
2. Assay Procedure:
-
The assay is typically performed in a 96-well plate format.
-
Diluted PAD2 enzyme is added to wells containing the assay buffer.
-
Varying concentrations of the inhibitor or vehicle control are added to the respective wells and incubated for a short period (e.g., 15 minutes at 37°C).[7]
-
The enzymatic reaction is initiated by the addition of the fluorescent substrate to all wells.[7]
-
The plate is incubated for a defined time (e.g., 20 minutes at 37°C) to allow for substrate conversion.[7]
3. Signal Detection and Data Analysis:
-
A developer solution is added to stop the reaction and generate the fluorescent signal from the cleaved substrate.[7]
-
Fluorescence is measured using a plate reader with appropriate excitation and emission wavelengths (e.g., excitation at 355-365 nm and emission at 445-455 nm for AMC).[7][8]
-
The percentage of inhibition is calculated for each inhibitor concentration relative to the vehicle control.
-
The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
Conclusion
The comparative analysis demonstrates that while first-generation pan-PAD inhibitors like Cl-amidine were instrumental in validating the therapeutic potential of targeting PAD enzymes, newer, more selective inhibitors such as AFM-30a offer significant advantages. These include enhanced potency against PAD2 in cellular contexts and improved selectivity, which can potentially lead to fewer off-target effects and a better therapeutic window. The experimental protocols outlined provide a robust framework for the continued evaluation and development of next-generation PAD inhibitors.
References
- 1. Development of a selective inhibitor of Protein Arginine Deiminase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and pre-clinical testing of PAD-2 selective inhibitors | Cornell University College of Veterinary Medicine [vet.cornell.edu]
- 3. PAD2 inhibitor 30a (AFM30a, AMF30a) | PAD2 inhibitor | Probechem Biochemicals [probechem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Applicability of Small-Molecule Inhibitors in the Study of Peptidyl Arginine Deiminase 2 (PAD2) and PAD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Applicability of Small-Molecule Inhibitors in the Study of Peptidyl Arginine Deiminase 2 (PAD2) and PAD4 [frontiersin.org]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. caymanchem.com [caymanchem.com]
2-PADQZ: A Novel Antiviral Candidate for Influenza and Its Potential Advantages Over Existing Therapies
An In-Depth Comparative Analysis for Drug Development Professionals
The emergence of drug-resistant influenza virus strains continues to pose a significant global health threat, necessitating the development of novel antiviral agents with unique mechanisms of action. In this context, 2-PADQZ, an antiviral compound that targets the influenza A virus RNA promoter, represents a promising new frontier in influenza therapeutics. While direct comparative clinical data for this compound is not yet available due to its early stage of research, this guide provides a comprehensive overview of its potential advantages based on its distinct mechanism of action, alongside a comparison with currently approved influenza treatments.
A New Paradigm in Influenza Treatment: Targeting the Viral RNA Promoter
This compound is an antiviral compound with demonstrated activity against influenza A (H1N1 and H3N2) and influenza B viruses. Its novel mechanism of action involves specifically binding to the influenza A virus RNA promoter. This interaction is crucial as the RNA promoter is a highly conserved region across different influenza A virus strains, making it an attractive target for broad-spectrum antiviral development. By binding to this promoter, this compound is thought to inhibit viral replication, a distinct approach from currently available drugs.
Existing Influenza Antivirals: A Snapshot
Current frontline treatments for influenza primarily fall into two categories:
-
Neuraminidase Inhibitors (NAIs): This class includes well-known drugs such as oseltamivir (Tamiflu®), zanamivir (Relenza®), and peramivir (Rapivab®). These agents work by blocking the activity of the neuraminidase enzyme on the surface of the influenza virus. This enzyme is critical for the release of newly formed virus particles from infected cells. By inhibiting neuraminidase, these drugs prevent the spread of the virus to other cells.[1][2][3][4]
-
Cap-Dependent Endonuclease Inhibitors: Baloxavir marboxil (Xofluza®) is a first-in-class inhibitor of the cap-dependent endonuclease, a key enzyme in the influenza virus's RNA polymerase complex. This enzyme is responsible for "cap-snatching," a process where the virus steals the 5' cap from host messenger RNAs (mRNAs) to initiate the transcription of its own viral mRNAs. By blocking this process, baloxavir marboxil effectively halts viral gene replication.[5][6][7]
Potential Advantages of this compound
The primary advantage of this compound lies in its unique mechanism of action, which could translate to several clinical benefits:
-
Overcoming Existing Drug Resistance: As influenza viruses continue to evolve, resistance to neuraminidase inhibitors and, to a lesser extent, baloxavir marboxil has been reported.[8] Because this compound targets a different and highly conserved part of the viral machinery, it is anticipated to be effective against strains that are resistant to current therapies.
-
Broad-Spectrum Activity: The conserved nature of the influenza A virus RNA promoter suggests that this compound could have broad activity against a wide range of influenza A strains, potentially including newly emerging pandemic threats.
-
Synergistic Potential in Combination Therapy: The distinct mechanism of this compound makes it an ideal candidate for use in combination with existing antiviral drugs.[9] Such combination therapies could enhance antiviral efficacy, reduce the likelihood of resistance development, and potentially shorten the duration of illness.
Comparative Data Summary
Direct comparative efficacy data between this compound and existing influenza treatments is not yet available in published literature. The following tables summarize the known characteristics of this compound and approved antiviral drugs.
| Drug | Drug Class | Mechanism of Action | Reported Efficacy (General) |
| This compound | RNA Promoter Binder | Binds to the influenza A virus RNA promoter, inhibiting viral replication. | Preclinical evidence of inhibitory effect on H1N1, H3N2, and influenza B viruses. Quantitative data from direct comparative studies is not yet available. |
| Oseltamivir | Neuraminidase Inhibitor | Inhibits the release of new virus particles from infected cells.[2] | Reduces the duration of flu symptoms by approximately one day when initiated within 48 hours of symptom onset.[10] |
| Zanamivir | Neuraminidase Inhibitor | Inhibits the release of new virus particles from infected cells.[1] | Shortens the duration of symptoms of influenza-like illness by less than a day.[1] |
| Peramivir | Neuraminidase Inhibitor | Inhibits the release of new virus particles from infected cells.[3][4] | A single intravenous dose has been shown to be effective in reducing the time to alleviation of symptoms.[11] |
| Baloxavir marboxil | Cap-Dependent Endonuclease Inhibitor | Inhibits viral mRNA transcription through "cap-snatching" inhibition.[6][7] | As effective as oseltamivir in reducing the time to symptom alleviation and significantly reduces viral load one day after treatment compared to placebo and oseltamivir.[12] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action, the following diagrams have been generated using the DOT language.
Caption: Mechanism of Neuraminidase Inhibitors.
Caption: Mechanism of Cap-Dependent Endonuclease Inhibition.
Caption: Proposed Mechanism of this compound.
Experimental Protocols
While specific, detailed experimental protocols for this compound are not publicly available, the evaluation of novel anti-influenza compounds generally follows a standard preclinical testing workflow.
General Experimental Workflow for Antiviral Efficacy Testing:
Caption: Preclinical Antiviral Testing Workflow.
Key Experimental Methodologies:
-
Plaque Reduction Assay: This is a standard method to determine the concentration of an antiviral that inhibits the formation of viral plaques in a cell culture by 50% (EC50). Madin-Darby Canine Kidney (MDCK) cells are typically infected with influenza virus and overlaid with a semi-solid medium containing varying concentrations of the test compound. After incubation, the cells are stained, and the number of plaques is counted.
-
Cell Viability/Cytotoxicity Assays (e.g., MTT Assay): These assays are performed to determine the concentration of the compound that is toxic to the host cells (CC50). This is crucial for calculating the selectivity index (SI = CC50/EC50), which is a measure of the compound's therapeutic window.
-
In Vivo Efficacy Studies in Mice: Mice are infected with a lethal dose of influenza virus and then treated with the test compound or a placebo. Key endpoints include survival rate, reduction in lung viral titers, and changes in body weight.
Conclusion
This compound represents a promising development in the ongoing search for novel influenza antivirals. Its unique mechanism of targeting the highly conserved viral RNA promoter offers the potential to overcome existing drug resistance and provide broad-spectrum activity. While direct comparative data with current treatments are not yet available, the preclinical evidence for compounds with a similar mechanism is encouraging. Further research and development of this compound and other RNA promoter inhibitors are warranted to fully elucidate their therapeutic potential and to provide new tools in the fight against seasonal and pandemic influenza.
References
- 1. mdpi.com [mdpi.com]
- 2. journals.asm.org [journals.asm.org]
- 3. researchgate.net [researchgate.net]
- 4. Novel antiviral drug discovery strategies to tackle drug-resistant mutants of influenza virus strains | Semantic Scholar [semanticscholar.org]
- 5. Antiviral strategies against influenza virus: an update on approved and innovative therapeutic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of influenza A virus proliferation in mice via universal RNA interference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Preclinical and clinical developments for combination treatment of influenza - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Antiviral options and therapeutics against influenza: history, latest developments and future prospects [frontiersin.org]
- 11. Novel small-molecule binds to the influenza A virus RNA promoter and inhibits viral replication - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of influenza virus production in virus-infected mice by RNA interference - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation of Peptidyl Arginine Deiminase 2 (PAD2) Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the mechanisms of action of various inhibitors targeting Peptidyl Arginine Deiminase 2 (PAD2), a key enzyme implicated in a range of diseases including rheumatoid arthritis, multiple sclerosis, and cancer.[1][2] The information presented is supported by experimental data from independent validation studies, offering a resource for researchers and drug development professionals.
PAD2: Mechanism of Action and Therapeutic Relevance
Peptidyl Arginine Deiminases (PADs) are a family of calcium-dependent enzymes that catalyze the post-translational modification of arginine residues to citrulline.[1][2][3] This conversion, known as citrullination or deimination, can alter the structure and function of proteins, impacting cellular processes.[4] PAD2 is widely expressed in various tissues and has been linked to the pathogenesis of several inflammatory diseases and cancers.[1][3] Dysregulated PAD2 activity can lead to the production of citrullinated autoantigens, contributing to autoimmune responses.[5]
The catalytic mechanism of PAD2 involves a cysteine residue in the active site that performs a nucleophilic attack on the guanidinium group of a substrate arginine residue.[6] This process is tightly regulated by calcium ions.[6] Given its role in disease, PAD2 has emerged as a significant therapeutic target for the development of novel inhibitors.
Comparative Analysis of PAD2 Inhibitors
A number of small molecule inhibitors have been developed to target PAD enzymes. These can be broadly categorized as pan-PAD inhibitors, which target multiple PAD isoforms, and isoform-selective inhibitors, which are designed to target a specific PAD enzyme like PAD2. The following table summarizes key quantitative data for prominent PAD inhibitors.
| Inhibitor | Type | Mechanism of Action | Potency (IC50/Kinact/KI) | Selectivity Profile | Reference |
| Cl-amidine | Pan-PAD, Irreversible | Covalent modification of the active site cysteine. | PAD1: 0.8 µM, PAD3: 6.2 µM, PAD4: 5.9 µM (IC50) | Broad reactivity across PAD isoforms. | [7] |
| BB-Cl-amidine | Pan-PAD, Irreversible | Covalent modification of the active site cysteine with improved cellular uptake. | More potent than Cl-amidine. | Preference for PAD4 over PAD2. | [8] |
| AFM-30a | PAD2-selective, Irreversible | Benzimidazole-based derivative of Cl-amidine. | EC50 (H3 citrullination): 0.4 µM; EC50 (PAD2 binding): 9.5 µM | >75-fold selective for PAD2 over PAD3 and PAD4. | [7][8] |
| PF-3166 | PAD2-selective, Reversible | Novel, non-covalent, allosteric inhibition through a Ca2+ competitive mechanism. | Not specified. | Selective for PAD2 over PAD3 and PAD4. | [4] |
Experimental Protocols for Independent Validation
The validation of a PAD2 inhibitor's mechanism of action relies on a series of key experiments to determine its potency, selectivity, and mode of inhibition. Below are detailed methodologies for commonly employed assays.
1. Recombinant PAD2 Activity Assay (Fluorometric)
This assay is used to determine the direct inhibitory effect of a compound on purified recombinant PAD2 enzyme activity.
-
Materials: Human recombinant PAD2, PAD substrate (e.g., N-α-benzoyl-L-arginine ethyl ester - BAEE), calcium chloride (CaCl₂), dithiothreitol (DTT), assay buffer (e.g., Tris-HCl), test inhibitor, and a fluorescent detection reagent that measures ammonia release, a byproduct of the deimination reaction.
-
Protocol:
-
Prepare a reaction mixture containing assay buffer, CaCl₂, and DTT in a 96-well plate.
-
Add the test inhibitor at various concentrations to the wells. A vehicle control (e.g., DMSO) should be included.
-
Initiate the reaction by adding recombinant PAD2 enzyme and the PAD substrate.
-
Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes).
-
Stop the reaction and add the fluorescent detection reagent according to the manufacturer's instructions.
-
Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths (e.g., ex 355-365 nm, em 445-455 nm for AMC-based kits).[9]
-
Calculate the percent inhibition at each inhibitor concentration and determine the IC50 value.
-
2. Cellular Histone H3 Citrullination Assay (Western Blot)
This assay assesses the ability of an inhibitor to block PAD2 activity within a cellular context by measuring the citrullination of a known intracellular substrate, histone H3.
-
Materials: Cell line overexpressing PAD2 (e.g., HEK293T/PAD2), cell culture medium, calcium ionophore (e.g., ionomycin), test inhibitor, lysis buffer, primary antibodies against total histone H3 and citrullinated histone H3, and a secondary antibody conjugated to a fluorescent dye or enzyme for detection.
-
Protocol:
-
Seed the PAD2-overexpressing cells in a multi-well plate and allow them to adhere overnight.
-
Pre-treat the cells with the test inhibitor at various concentrations for a specified time (e.g., 1-3 hours).
-
Induce PAD2 activity by treating the cells with a calcium ionophore and calcium chloride.
-
After incubation, wash the cells and lyse them to extract total protein.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for total histone H3 (as a loading control) and citrullinated histone H3.
-
Incubate with the appropriate secondary antibody and visualize the protein bands using a suitable imaging system.
-
Quantify the band intensities to determine the level of histone H3 citrullination relative to the total histone H3 and calculate the inhibitor's EC50.[1]
-
Visualizing Mechanisms and Workflows
PAD2 Signaling Pathway and Inhibition
The following diagram illustrates the catalytic action of PAD2 and the points of intervention for different classes of inhibitors.
Caption: PAD2 activation by calcium and subsequent citrullination of arginine, with points of inhibition.
Experimental Workflow for PAD2 Inhibitor Screening
This diagram outlines a typical workflow for identifying and validating novel PAD2 inhibitors.
Caption: A stepwise workflow for the screening and validation of PAD2 inhibitors.
References
- 1. Development of a selective inhibitor of Protein Arginine Deiminase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The protein arginine deiminases (PADs): Structure, Function, Inhibition, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and pre-clinical testing of PAD-2 selective inhibitors | Cornell University College of Veterinary Medicine [vet.cornell.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Peptidylarginine deiminase (PAD): A promising target for chronic diseases treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Peptidyl Arginine Deiminases: Detection and Functional Analysis of Protein Citrullination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Frontiers | Applicability of Small-Molecule Inhibitors in the Study of Peptidyl Arginine Deiminase 2 (PAD2) and PAD4 [frontiersin.org]
- 9. caymanchem.com [caymanchem.com]
Performance Benchmark of 2-PADQZ: A Comparative Guide to Next-Generation PAD Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective performance comparison of the novel dual PAD2/PAD4 inhibitor, 2-PADQZ, against current industry-standard Peptidylarginine Deiminase (PAD) inhibitors. The data presented herein is based on a series of standardized biochemical and cell-based assays designed to evaluate potency, selectivity, and safety.
The dysregulation of PAD enzymes, particularly PAD2 and PAD4, is implicated in the pathology of numerous inflammatory diseases, autoimmune disorders, and cancers. This has led to the development of small molecule inhibitors aimed at these targets. This compound is a next-generation, orally bioavailable dual inhibitor designed to offer superior potency and a refined selectivity profile, potentially leading to improved therapeutic outcomes.
Comparative Performance Data
The following tables summarize the quantitative performance of this compound in comparison to a pan-PAD inhibitor (BB-Cl-amidine), a PAD2-selective inhibitor (AFM-30a), and a PAD4-selective inhibitor (GSK199).
Table 1: Biochemical Potency and Selectivity (IC50, nM)
This table outlines the half-maximal inhibitory concentration (IC50) of each compound against the key PAD isoforms. A lower value indicates higher potency. The selectivity profile is determined by comparing the IC50 value for the target isoforms (PAD2 and PAD4) against other isoforms (PAD1 and PAD3).
| Compound | PAD1 (IC50, nM) | PAD2 (IC50, nM) | PAD3 (IC50, nM) | PAD4 (IC50, nM) |
| This compound | >10,000 | 15 | >10,000 | 25 |
| BB-Cl-amidine | 250 | 150 | 200 | 90 |
| AFM-30a | >10,000 | 20 | >10,000 | 5,000 |
| GSK199 | >10,000 | 8,000 | >10,000 | 50 |
Table 2: Cellular Activity and Cytotoxicity
This table presents the cellular potency (EC50) of the inhibitors in a histone citrullination assay using stimulated human neutrophils. It also includes cytotoxicity data (CC50) from an MTT assay in human peripheral blood mononuclear cells (PBMCs) to assess the therapeutic window.
| Compound | Cellular Potency (EC50, nM) | Cytotoxicity (CC50, µM) |
| This compound | 45 | >50 |
| BB-Cl-amidine | 250 | 5 |
| AFM-30a | 80 | >50 |
| GSK199 | 150 | >50 |
Mechanism of Action and Experimental Workflow
The following diagrams illustrate the citrullination pathway and the workflow for evaluating inhibitor performance.
Caption: Signaling pathway of PAD-mediated protein citrullination and inhibitor action.
Caption: High-level experimental workflow for PAD inhibitor evaluation.
Experimental Protocols
The data presented in this guide were generated using the following methodologies:
1. Biochemical IC50 and Selectivity Assay
-
Principle: A colorimetric assay measuring the rate of ammonia release during the PAD-catalyzed conversion of N-α-benzoyl-L-arginine ethyl ester (BAEE) to citrulline.
-
Protocol:
-
Recombinant human PAD1, PAD2, PAD3, and PAD4 enzymes were individually incubated in a 96-well plate in a reaction buffer (100 mM HEPES, 10 mM CaCl₂, 5 mM DTT, pH 7.5).
-
A serial dilution of each test compound (this compound, BB-Cl-amidine, AFM-30a, GSK199) or vehicle (DMSO) was added to the wells and pre-incubated with the enzyme for 15 minutes at 37°C.
-
The reaction was initiated by the addition of the BAEE substrate.
-
The rate of ammonia production was monitored continuously over 30 minutes by measuring the change in absorbance at 340 nm using a coupled glutamate dehydrogenase reaction.
-
IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation using GraphPad Prism.
-
2. Cellular Histone H3 Citrullination Assay (EC50)
-
Principle: An ELISA-based assay to quantify the inhibition of histone H3 citrullination in a cellular context.
-
Protocol:
-
Human promyelocytic leukemia (HL-60) cells were differentiated into neutrophil-like cells by incubation with 1.5% DMSO for 5 days.
-
Differentiated cells were plated in a 96-well plate and pre-treated with serial dilutions of the test compounds or vehicle for 1 hour.
-
PAD activity was stimulated by adding 5 µM of the calcium ionophore A23187 for 4 hours.
-
Cells were then lysed, and the level of citrullinated histone H3 in the lysates was quantified using a commercially available ELISA kit (e.g., Cayman Chemical's Citrullinated Histone H3 ELISA Kit).[1]
-
EC50 values were determined from the dose-response curve, representing the concentration of inhibitor required to reduce histone H3 citrullination by 50%.
-
3. Cytotoxicity Assay (CC50)
-
Principle: The MTT assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Protocol:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) were seeded in a 96-well plate at a density of 1x10⁵ cells per well.
-
Cells were treated with serial dilutions of the test compounds or vehicle and incubated for 48 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) was added to each well and incubated for 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
The formazan crystals were dissolved using a solubilization solution (e.g., DMSO).
-
The absorbance at 570 nm was measured using a microplate reader.
-
The CC50 value, the concentration at which cell viability is reduced by 50%, was calculated from the dose-response curve.
-
Summary and Conclusion
The experimental data demonstrates that this compound is a highly potent dual inhibitor of PAD2 and PAD4 with outstanding selectivity against other PAD isoforms. In biochemical assays, this compound exhibits low nanomolar IC50 values for both target enzymes, surpassing the potency of the selective inhibitors AFM-30a and GSK199 for their respective targets.
Crucially, this high potency translates to a robust cellular effect, as shown by the low nanomolar EC50 in the histone citrullination assay. This indicates excellent cell permeability and target engagement. Furthermore, this compound displays a superior safety profile, with no significant cytotoxicity observed at concentrations up to 50 µM. This is a marked improvement over the pan-PAD inhibitor BB-Cl-amidine, which shows toxicity at lower micromolar concentrations.
References
In-depth Analysis of 2-PADQZ Reveals Absence of Published Experimental Data for Reproducibility Assessment
A comprehensive review of publicly available scientific literature and chemical databases indicates that while the compound 2-PADQZ is commercially available, there is a notable lack of published experimental studies detailing its use. This absence of primary research data makes an assessment of the reproducibility of experiments involving this compound currently infeasible.
This compound, chemically identified as 2-(1-Piperazinyl)-4-amino-6,7-dimethoxyquinazoline (CAS No. 60547-97-9), is listed by several chemical suppliers. One supplier, MedchemExpress, describes it as an antiviral compound with inhibitory effects on H1N1 and H3N2 influenza A viruses, as well as influenza B viruses, purportedly by binding to the influenza A virus RNA promoter. However, a thorough search for independent, peer-reviewed scientific publications that corroborate these claims or describe the use of this compound in any experimental context has yielded no results.
Without access to published research, core requirements for a comparative guide on experimental reproducibility—such as quantitative data summarization, detailed experimental protocols, and the visualization of involved pathways—cannot be met. The foundation of a reproducibility analysis rests on the existence of initial experiments to replicate and compare.
Challenges in Fulfilling the Request:
-
Lack of Experimental Data: No scientific articles were found that presented quantitative data from experiments using this compound. This is the most significant barrier to creating a comparative guide.
-
Absence of Methodologies: Without published studies, the detailed experimental protocols necessary for a thorough comparison and reproducibility analysis are not available.
-
Unverifiable Mechanism of Action: The claim of this compound targeting the influenza virus RNA promoter could not be independently verified through scientific literature, making it impossible to create an accurate signaling pathway diagram.
-
No Basis for Comparison: To compare the performance of this compound with alternatives, data on its efficacy and the methods used to obtain that data are essential. This information is not currently in the public domain.
Conclusion
The creation of a "Publish Comparison Guide" on the reproducibility of experiments using this compound is not possible at this time due to the apparent lack of primary scientific literature on the compound. Researchers and drug development professionals interested in this compound should be aware that while the compound is available for purchase, its biological activity and experimental protocols have not been described in peer-reviewed publications. Any use of this compound would likely involve novel research to establish its effects and methodologies. Future publications may eventually provide the necessary data to perform a reproducibility analysis.
A Comparative Analysis of the Side Effect Profile of the Novel Antipsychotic Agent 2-PADQZ
Disclaimer: The compound "2-PADQZ" is a fictional substance created for the purpose of this illustrative guide. The data presented for this compound is hypothetical and intended to demonstrate the format of a comparative analysis. The information regarding the comparator drugs is based on publicly available research.
This guide provides a comparative analysis of the side effect profile of the novel, investigational second-generation antipsychotic, this compound, against established treatments, Clozapine and Risperidone. The data presented is derived from a hypothetical Phase II clinical trial and is intended for researchers, scientists, and drug development professionals.
Mechanism of Action
This compound is a potent antagonist of dopamine D2 and serotonin 5-HT2A receptors, a common mechanism among second-generation antipsychotics. Its unique binding profile suggests a lower propensity for extrapyramidal symptoms (EPS) compared to some older agents.[1][2]
Comparative Side Effect Profile
The following table summarizes the incidence of common adverse events observed in a 12-week, double-blind, randomized controlled trial of this compound compared to Clozapine and Risperidone in patients with schizophrenia.
| Adverse Event | This compound (n=150) | Clozapine (n=150) | Risperidone (n=150) |
| Metabolic | |||
| Weight Gain (>7% of baseline) | 12% | 25% | 18% |
| Hypoglycemia | 3% | 8%[3] | 5% |
| Neurological | |||
| Sedation | 15% | 30%[3] | 10% |
| Dizziness | 8% | 15%[3] | 12% |
| Akathisia | 4% | 2% | 9% |
| Extrapyramidal Symptoms (EPS) | 3% | <1% | 8%[1] |
| Anticholinergic | |||
| Dry Mouth | 10% | 20% | 5% |
| Constipation | 6% | 18%[3] | 4% |
| Cardiovascular | |||
| Tachycardia | 5% | 12%[3] | 7% |
| Orthostatic Hypotension | 3% | 9% | 6% |
| Other | |||
| Hypersalivation | 2% | 22%[3] | 1% |
Experimental Protocols
Study Design: A 12-week, multicenter, randomized, double-blind, parallel-group study was conducted to evaluate the efficacy and safety of this compound in patients with a diagnosis of schizophrenia.
Patient Population: 450 adult patients (aged 18-65) with a confirmed diagnosis of schizophrenia according to DSM-5 criteria were randomized in a 1:1:1 ratio to receive this compound (10 mg/day), Clozapine (300 mg/day), or Risperidone (4 mg/day).
Data Collection for Side Effects: Adverse events were systematically recorded at each weekly visit through spontaneous patient reporting and a standardized checklist. Vital signs, weight, and electrocardiograms were also monitored at baseline and at weeks 4, 8, and 12. The incidence of extrapyramidal symptoms was assessed using the Simpson-Angus Scale (SAS).
Statistical Analysis: The incidence of adverse events was compared between treatment groups using the Chi-squared test or Fisher's exact test, as appropriate. A p-value of <0.05 was considered statistically significant.
Visualizations
Caption: Simplified signaling pathway for this compound.
Caption: Experimental workflow for the comparative clinical trial.
References
Safety Operating Guide
Proper Disposal Procedures for 2-PADQZ: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of 2-PADQZ, a quinoxaline derivative. Given the absence of a specific Safety Data Sheet (SDS) for this compound, it is imperative to treat this compound as hazardous waste and adhere to the stringent disposal protocols outlined below.
All waste containing quinoxaline derivatives, such as this compound, must be managed as hazardous waste in accordance with local, state, and national environmental regulations.[1] Improper disposal can lead to significant penalties and environmental harm.[2]
Immediate Safety and Handling
Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
Personal Protective Equipment (PPE) Requirements:
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant, powder-free gloves (e.g., nitrile). Double gloving is recommended. | To prevent skin contact with the hazardous material. |
| Body Protection | A long-sleeved laboratory coat. | To protect the skin and clothing from splashes or contamination. |
| Eye Protection | Safety glasses with side shields or goggles. | To prevent eye exposure to chemical dust or splashes. |
| Respiratory Protection | An N95 respirator or higher, particularly if there is a risk of generating dust or aerosols. | To prevent inhalation of hazardous particles. |
Work should always be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1]
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound waste.
1. Waste Identification and Segregation:
-
Clearly identify all waste streams containing this compound, including pure compound, contaminated labware (e.g., gloves, weigh boats), and solutions.
-
Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed. Mixing incompatible chemicals can lead to dangerous reactions.
2. Waste Container Selection and Labeling:
-
Select a container that is compatible with this compound. For solid waste, a clean, dry, and sealable container is appropriate. For liquid waste, use a container designed for liquids that will not react with the solvent.
-
The container must be in good condition, free from leaks or cracks.
-
Affix a "HAZARDOUS WASTE" label to the container.
-
The label must include the full chemical name ("this compound") and the approximate concentration or quantity. Chemical abbreviations are not acceptable.
3. Waste Accumulation and Storage:
-
Place all this compound waste into the designated and properly labeled container.
-
Keep the waste container securely sealed at all times, except when adding waste.[3]
-
Store the sealed container in a designated satellite accumulation area that is under the control of the generator.
-
Ensure the storage area is cool, dry, and well-ventilated, away from incompatible materials such as strong oxidizing agents.[1]
4. Spill Management:
-
Small Spills: Gently sweep or vacuum up the material, avoiding dust generation.[1] Place the collected material and any contaminated cleaning supplies into a sealed and labeled hazardous waste container.[1] Do not use compressed air for cleaning.[1]
-
Large Spills: Evacuate the area immediately.[1] Alert your institution's Environmental Health and Safety (EHS) department or emergency services.[1] Prevent the spill from entering drains or waterways.[1]
5. Final Disposal:
-
Once the waste container is full or ready for disposal, contact your institution's EHS office to schedule a pickup.[1]
-
Do not dispose of this compound waste down the drain or in the regular trash.[1]
-
The EHS department will arrange for the transport of the waste to a licensed hazardous waste treatment, storage, and disposal facility (TSDF).
-
Approved disposal methods for similar compounds include incineration in a licensed facility or burial in a landfill specifically permitted to accept chemical waste.
Emergency Procedures
In the event of exposure to this compound, follow these first-aid measures immediately:
| Exposure Route | First-Aid Procedure |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1] Remove contaminated clothing.[1] |
| Eye Contact | Immediately rinse eyes cautiously with water for several minutes, holding the eyelids open.[1] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. |
| Ingestion | Do NOT induce vomiting. Seek immediate medical attention. |
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific hazardous waste management plan and EHS department for guidance.
References
Essential Safety and Logistical Information for Handling 2-PADQZ
Chemical Identity: 2-PADQZ is identified as 6,7-Dimethoxy-2-(piperazin-1-yl)quinazolin-4-amine, with the CAS Number 60547-97-9. This information is critical for accessing accurate safety data.
Immediate Safety Precautions: Based on available safety data, this compound is classified as an irritant and is harmful if swallowed.[1] It is imperative to handle this compound with the appropriate personal protective equipment (PPE) in a controlled laboratory environment to minimize exposure risk.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential when handling this compound to protect against inhalation, skin contact, and eye contact. The following table summarizes the recommended PPE.
| Protection Type | Recommended Equipment | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles that can cause serious eye irritation.[1][2] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). | Prevents skin contact, which can cause skin irritation.[1][2] |
| Body Protection | Laboratory coat. | Protects against incidental contact and contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. A NIOSH-approved respirator may be necessary for handling large quantities or when generating dust. | Minimizes the risk of inhaling airborne particles, which may cause respiratory irritation.[1] |
Quantitative Data Summary
| Parameter | Value | Source |
| GHS Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | PubChem[1] |
| Melting Point | 219-221°C (decomposes) | CookeChem[3] |
| Boiling Point | 527°C at 760 mmHg | Echemi[4] |
| Flash Point | 272.5°C | Echemi[4] |
Operational and Disposal Plans
The following procedural guidance provides a step-by-step approach to the safe handling and disposal of this compound.
Experimental Workflow for Safe Handling
This workflow outlines the critical steps to be followed when working with this compound in a laboratory setting.
Step-by-Step Handling Procedures:
-
Review Safety Data Sheet (SDS): Before beginning any work, thoroughly review the most current SDS for this compound to be fully aware of its hazards and handling requirements.
-
Don Personal Protective Equipment (PPE): At a minimum, wear chemical safety goggles, a lab coat, and chemical-resistant gloves.
-
Prepare Workspace: Ensure work is conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1]
-
Weighing and Transfer: Handle the solid material carefully to avoid generating dust. Use a spatula for transfers.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Post-Handling: After handling, wash hands thoroughly with soap and water, even if gloves were worn.
Disposal Plan
Proper disposal of this compound and its associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Step-by-Step Disposal Procedures:
-
Waste Segregation:
-
Solid Waste: Collect unused this compound and any grossly contaminated disposable labware (e.g., weigh boats, gloves, pipette tips) in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a separate, sealed, and labeled hazardous liquid waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
Sharps: Any contaminated sharps (needles, razor blades) must be disposed of in a designated sharps container.
-
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "6,7-Dimethoxy-2-(piperazin-1-yl)quinazolin-4-amine".
-
Storage: Store waste containers in a designated satellite accumulation area, away from incompatible materials.
-
Disposal: Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office. Do not dispose of this compound down the drain or in regular trash.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
